Tribenoside

Catalog No.
S545791
CAS No.
10310-32-4
M.F
C29H34O6
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribenoside

CAS Number

10310-32-4

Product Name

Tribenoside

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol

Molecular Formula

C29H34O6

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1

InChI Key

ULLNJSBQMBKOJH-VIVFLBMVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ba 21401, Ba-21401, Ciba 21401 Ba, Ciba 21401-Ba, ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, Glyvenol, tribenol, tribenoside, tribenoside, (alpha)-isomer, tribenoside, (beta)-isomer

Canonical SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

The exact mass of the compound Tribenoside is 478.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile at a Glance

The table below summarizes the key identifiers and physical properties of Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside from supplier documentation and the patent [1].

Property Specification
CAS Number 10310-32-4 [2] [3] [4]
Synonyms Tribenoside; Flebosan [3] [4]
Molecular Formula C₂₉H₃₄O₆ [2] [4] [5]
Molecular Weight 478.58 g/mol [2] [4] [5]
Purity ≥96% (HPLC) [4]
Appearance Yellow clear viscous liquid [4]
Optical Rotation [α]D²⁰ = -31 to -40° (c=1 in MeOH) [4]
Density 1.19 g/cm³ [2]

Synthetic Method Overview

The following diagram illustrates the core synthesis workflow based on the patent CN112028947A, which uses triethyl orthoformate as a key reagent [1].

G Start Start: D-Glucose or Derivative Step1 Reaction with Triethyl Orthoformate (Solvent: DMSO, Reflux) Start->Step1 Step2 Benzylation (Reagent: Benzyl Halide) Step1->Step2 Step3 Acid Hydrolysis (Reagent: HCl in Ethanol) Step2->Step3 Step4 Work-up & Purification (Washing, Drying, Crystallization) Step3->Step4 End Final Product: Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside Step4->End

Synthesis workflow for Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside [1]

Detailed Experimental Protocol

Here is a detailed breakdown of the synthesis steps and conditions as described in the patent [1].

Step 1: Glycosidation

  • Reaction: The starting material (D-glucose or a suitable derivative) is reacted with triethyl orthoformate.
  • Solvent: Dimethylsulfoxide (DMSO).
  • Conditions: The reaction is carried out under reflux.
  • Monitoring: The reaction is tracked by thin-layer chromatography (TLC). After completion, the reaction liquid is cooled.

Step 2: Benzylation

  • Reaction: The intermediate from Step 1 undergoes benzylation.
  • Reagent: A benzyl halide (such as benzyl chloride or bromide) is used.
  • Base: An alkali, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
  • Solvent: The reaction occurs in a polar organic solvent like DMSO or N,N-Dimethylformamide (DMF).

Step 3: Acid Hydrolysis

  • Reaction: The benzylated product is hydrolyzed.
  • Reagent: Hydrochloric acid (HCl) solution in ethanol.
  • Purpose: This step removes the orthoformate group to form the final ethyl glucofuranoside.

Step 4: Work-up and Purification

  • Washing: The crude product is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and purified water until the pH of the wash is neutral.
  • Drying: The organic layer is dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄).
  • Concentration: The solvent is removed under reduced pressure.
  • Crystallization: The product is obtained by crystallization from a solvent mixture, such as ethyl acetate and ethanol.

Manufacturing and Sourcing Considerations

For industrial production and sourcing, please consider these points derived from the technical literature [6]:

  • Industrial Synthesis: The production of this compound is a multi-step process that involves precise protection and functionalization of a carbohydrate precursor, such as the benzylation of hydroxyl groups on a glucofuranoside backbone [6].
  • Quality Control: Sourcing from manufacturers who adhere to Good Manufacturing Practices (GMP) is critical. This ensures consistency, purity, and safety, which are especially important for a pharmaceutical intermediate where impurities can affect final drug efficacy [6].
  • Supplier Vetting: When selecting a supplier, evaluate their production capacity, quality control protocols, and regulatory compliance to ensure a reliable supply of this complex compound [6].

References

Tribenoside pharmacological activity review

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Tribenoside

This compound (Glyvenol) is a vasoprotective drug primarily used to treat hemorrhoids, known for its mild anti-inflammatory, analgesic, and wound-healing properties [1]. Its unique spectrum of activity includes anti-arthrotic, antitoxic, fibrinolysis-promoting, amine-release-inhibitory, membrane-stabilizing, and venotropic effects [2].

A significant feature of this compound is that it does not produce the undesirable effects associated with corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs), such as adverse impacts on the gastrointestinal system, connective tissue, or the body's defence mechanisms. It also does not affect the prostaglandin-synthetase system [2].

The following table summarizes its core pharmacological activities:

Pharmacological Activity Description & Proposed Mechanisms
Wound Healing Stimulates production of laminin α5 and promotes deposition of laminin-332, crucial for repairing the basement membrane [1].
Anti-inflammatory Exhibits anti-inflammatory effects without the unwanted side effects of corticosteroids or NSAIDs [2].
Mild Analgesic Provides mild pain-relieving effects [2].
Other Properties Includes anti-arthrotic, antitoxic, fibrinolysis-promoting, amine-release-inhibitory, membrane-stabilizing, and venotropic (beneficial for veins) activities [2].

Detailed Experimental Insight

One specific experiment provides insight into the molecular mechanism behind this compound's wound-healing activity [1]:

  • Objective: To investigate the influence of this compound on the expression and deposition of epidermal laminins.
  • Methodology: The study used HaCaT cells, a line of human keratinocytes. The cells were exposed to this compound, and the subsequent expression and deposition of laminin proteins were analyzed.
  • Key Finding: this compound treatment stimulated the production of laminin α5 and enhanced the deposition of laminin-332 (a key component of the basement membrane), thereby facilitating wound repair.

Signaling Pathway Logic

Based on the described mechanism of action, the following diagram illustrates the logical pathway through which this compound acts on keratinocytes to promote wound healing.

G This compound This compound Keratinocytes Keratinocytes This compound->Keratinocytes  Stimulates Laminin_alpha5 Laminin_alpha5 Keratinocytes->Laminin_alpha5  Produces Laminin_332 Laminin_332 Keratinocytes->Laminin_332  Deposits BasementMembrane BasementMembrane Laminin_alpha5->BasementMembrane  Repairs Laminin_332->BasementMembrane  Repairs WoundHealing WoundHealing BasementMembrane->WoundHealing  Promotes

The above diagram illustrates the proposed logical pathway by which this compound stimulates wound healing in keratinocytes via laminin production and basement membrane repair. The colors from the specified palette are used to differentiate the drug input (#FBBC05), the target cells (#34A853), the biological processes (#4285F4), and the final outcomes (#EA4335).

Research Gaps and Future Directions

The information available from this search is limited, revealing several areas where more current research is needed:

  • Lack of Recent Studies: The primary source for the broad pharmacological profile is from 1977 [2], and the molecular study on laminins is from 2010 [1]. The signaling pathways involved in its anti-inflammatory, analgesic, and other effects remain unclear.
  • Unknown Primary Molecular Target: The initial molecular target of this compound (e.g., a specific receptor or enzyme) that triggers its various activities has not been identified in the available literature.
  • Limited Clinical Data: While this compound is used clinically for hemorrhoids, a comprehensive overview of its efficacy and safety data from human trials is not provided in the retrieved results.

Conclusion

This compound is a multifaceted drug with a promising pharmacological profile that combines anti-inflammatory and wound-healing properties without the typical drawbacks of steroids or NSAIDs. While its clinical use is established, the available scientific literature is dated. The most significant recent finding elucidates its role in promoting basement membrane repair via laminin production. A full understanding of its mechanisms and potential requires new research to identify its primary molecular targets and validate its effects on modern signaling pathways.

References

Therapeutic Uses and Available Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Tribenoside is an anti-inflammatory agent that reduces vascular permeability and causes vasoconstriction [1]. Its primary clinical application is the treatment of internal and external hemorrhoids [1] [2]. It is frequently formulated in combination with the local anesthetic lidocaine to provide rapid symptomatic relief while addressing the underlying inflammation and vascular issues [1] [3].

Table: Pharmaceutical Formulations of this compound

Product Name Examples Active Ingredients Dosage Form Route This compound Strength
Procto-Glyvenol [1] [4] This compound + Lidocaine Cream Rectal 5%
Procto-Glyvenol [1] This compound + Lidocaine Suppository Rectal 400 mg / 20%
Procto-Hemolan Cream [3] This compound + Lidocaine Cream Rectal 5%

Mechanisms of Action and Experimental Evidence

The pharmacological activity of this compound extends beyond simple anti-inflammatory effects, with recent studies providing insight into its molecular mechanisms, particularly in wound healing.

Table: Key Experimental Findings on this compound's Mechanisms

Proposed Mechanism Experimental Model Key Findings Citation
Upregulation of Laminins Human HaCaT keratinocyte cell line Increased expression of laminin α5 chain by 4-fold; accelerated focal deposition of laminin-332 (a key basement membrane component). [5]
Antioxidant Activity & Cell Migration Human dermal fibroblasts (in vitro) Increased fibroblast migration rate; demonstrated novel antioxidant activity by protecting against reactive oxygen species (ROS). [4]
Promotion of Re-epithelialization Full-thickness excisional wound model in rats (in vivo) Application of this compound and Lidocaine (Procto-Glyvenol) improved the wound healing process by promoting re-epithelialization. [4]

The following diagram illustrates the key cellular mechanisms of this compound identified through these experiments:

G cluster_0 Epidermal Keratinocytes (HaCaT Cells) cluster_1 Dermal Fibroblasts This compound This compound LamininA5 ↑ Laminin α5 Expression This compound->LamininA5 Laminin332 Accelerated Laminin-332 Deposition This compound->Laminin332 FibroblastMig ↑ Fibroblast Migration This compound->FibroblastMig Antioxidant Antioxidant Activity (↓ ROS) This compound->Antioxidant BMRecon Basement Membrane Reconstruction LamininA5->BMRecon Laminin332->BMRecon ReEpi Promoted Re-epithelialization FibroblastMig->ReEpi Antioxidant->ReEpi

Cellular mechanisms of this compound in wound healing

Detailed Experimental Protocol: Laminin Expression in HaCaT Cells

The 2010 study that elucidated this compound's effect on laminins provides a clear example of a methodology to investigate its mechanism [5].

  • Cell Culture: Human HaCaT cells (a spontaneously immortalized human epidermal keratinocyte line) are cultured in standard growth media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).
  • Treatment: The experimental group is treated with growth media supplemented with a specific concentration of this compound. A control group is maintained with the vehicle alone.
  • RNA Extraction and Reverse Transcription: Total RNA is isolated from the cultured cells using a reagent like TRIzol. The RNA is then reverse transcribed into complementary DNA (cDNA) using reverse transcriptase enzyme and primers.
  • Polymerase Chain Reaction (PCR):
    • Standard RT-PCR: Performed using primers specific for various laminin chains (α3, α5, β1, β3, γ1, γ2) to confirm which chains are constitutively expressed.
    • Real-Time (Quantitative) PCR: Used to quantify changes in the expression levels of the identified laminin chains in response to this compound treatment. The results are analyzed using the comparative Ct (ΔΔCt) method to determine fold changes in gene expression.
  • Immunocytochemistry: Treated and control cells are fixed, permeabilized, and incubated with primary antibodies specific for laminin chains (e.g., against laminin-332). After washing, the cells are incubated with fluorescently-labeled secondary antibodies. The deposition and localization of laminin proteins are then visualized and analyzed using fluorescence microscopy.

Analytical Methods for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the simultaneous determination of this compound and Lidocaine Hydrochloride in pharmaceutical preparations, which is crucial for quality control [3].

  • Sample Preparation: The cream or suppository is subjected to liquid-liquid extraction (LLE) with ethanol to isolate the active compounds from the excipients.
  • Chromatographic Conditions:
    • Column: A C18 reverse-phase column (e.g., 150-250 mm length, 4.0-4.6 mm internal diameter, 5 µm particle size).
    • Mobile Phase: A gradient elution of a mixture of acetonitrile and 0.1% orthophosphoric acid.
    • Detection: Typically using a UV or PDA detector.
    • Validation: The method is validated according to ICH guidelines, demonstrating sensitivity, precision (intra- and inter-day precision < 2%), and accuracy (recovery rates for all analytes ranged from 98.17 to 101.94%).

Safety and Regulatory Information

While generally considered safe, a case of this compound-induced drug hypersensitivity syndrome associated with cytomegalovirus (CMV) reactivation has been reported [2]. From a regulatory standpoint, this compound is classified as an investigational drug in some databases, and its ATC codes are C05AX05 (monotherapy) and C05CX01 (combination therapy) [1].

Conclusion

References

Tribenoside drug classification ATC code

Author: Smolecule Technical Support Team. Date: February 2026

ATC Classification of Tribenoside

The ATC system classifies this compound under the following codes for topical use and systemic action [1] [2] [3]:

ATC Code Level 1 (Anatomical Main Group) Level 4 (Therapeutic/Pharmacological Subgroup) Level 5 (Chemical Substance)
C05AX05 Cardiovascular System Other agents for treatment of hemorrhoids and anal fissures for topical use This compound
C05CX01 Cardiovascular System Other capillary stabilizing agents This compound
  • C05AX05: This code places this compound among topical treatments for hemorrhoids and anal fissures [1].
  • C05CX01: This code highlights its function as a capillary stabilizing agent, indicating a vasoprotective mechanism of action that can be administered systemically [2].

Mechanism of Action and Key Properties

This compound's therapeutic effects are achieved through a multi-faceted pharmacological profile as summarized in the diagram below.

tribenoside_mechanism cluster_primary Primary Mechanisms cluster_anti_inflammatory cluster_vascular This compound This compound AntiInflammatory Anti-Inflammatory This compound->AntiInflammatory Vascular Vascular Stabilization This compound->Vascular Analgesic Analgesic This compound->Analgesic Antioxidative Antioxidative This compound->Antioxidative InhibitMediators Inhibits release of histamine, bradykinin, serotonin AntiInflammatory->InhibitMediators StabilizeWalls Stabilizes blood vessel walls Vascular->StabilizeWalls ReducePermeability Reduces capillary permeability Vascular->ReducePermeability ImproveFlow Improves microcirculation Vascular->ImproveFlow

This compound exerts therapeutic effects through four primary interconnected mechanisms.

  • Anti-inflammatory Effects: Reduces swelling and discomfort by inhibiting the release of pro-inflammatory mediators like histamine, bradykinin, and serotonin [4].
  • Vascular-Stabilizing Effects: Alleviates venous stasis and congestion by stabilizing capillary walls to prevent fluid leakage, reducing blood viscosity, and improving microcirculation [4].
  • Analgesic Properties: Provides pain relief by blocking pain signals through a combination of anti-inflammatory action and direct effects on neural pathways [4] [5].
  • Antioxidative Properties: Protects tissues from oxidative damage by neutralizing free radicals, supporting its anti-inflammatory and vascular-stabilizing effects [4].
  • Wound Healing: Stimulates the production of laminin, a key protein, to help repair the basement membrane during wound healing [5].

Experimental Data and Research Insights

Key experimental findings and chemical properties of this compound are relevant for research and development professionals.

In Vitro and In Vivo Experimental Findings
Aspect Experimental Model/System Key Finding Reference
Cytotoxic Effect HeLa cells (in vitro) Exhibited a dose-responsive reduction in cell viability with an EC50 of 13.74 μM. [6]
Anti-arthrotic / Wound Healing Male C57 black mice (in vivo) Oral administration (500 & 1,200 mg/kg weekly) led to a significant reduction in arthrotic involvement. [6]
Wound Healing Mechanism HaCaT cells (human keratinocyte cell line) Stimulated laminin α5 production and laminin-332 deposition, aiding basement membrane repair. [5]
Broad Pharmacological Profile Pre-clinical models (historical) Displayed fibrinolysis-promoting, membrane-stabilizing, and venotropic properties without affecting prostaglandin synthesis. [7]
Chemical and Physical Properties

The following table summarizes key identifiers and properties of this compound for research applications [5] [3] [8]:

Property Value / Description
CAS Registry Number 10310-32-4
Molecular Formula C₂₉H₃₄O₆
Molecular Weight 478.585 g/mol
IUPAC Name (3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol
Systematic Name Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside (TBGF)
Synonyms Glyvenol, Hemocuron, Tribenol
Drug Highest Phase Approved (First approved in Japan on March 5, 1977)

Important Safety and Research Information

  • Adverse Effects: this compound has been associated with drug hypersensitivity syndrome in some cases, which can be linked to cytomegalovirus (CMV) reactivation [5].
  • Research-Use Only: Some commercial sources specify that their this compound is "For research use only" and not for direct human therapeutic application [6].

The dual ATC classification of this compound reflects its primary use as a topical treatment for hemorrhoids and its systemic action as a capillary stabilizer. Its multi-target mechanism involving anti-inflammatory, vascular-stabilizing, analgesic, and wound-healing properties makes it a compound of continued research interest.

References

Comprehensive Technical Review: Tribenoside Safety and Toxicological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside) is a synthetic glycoside compound with a unique pluripotent pharmacological profile that distinguishes it from other anti-inflammatory and venoactive substances. The drug exhibits a multi-target mechanism of action that includes anti-inflammatory, venotropic, membrane-stabilizing, and wound-healing properties without the typical gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) or the systemic impacts of corticosteroids. Unlike corticosteroids, this compound does not inhibit antibody production nor affect complement levels, and unlike NSAIDs, it does not inhibit the prostaglandin-synthetase system, which may explain its favorable safety profile regarding gastrointestinal tolerability. [1] [2]

The pharmacological activities of this compound are mediated through several distinct mechanisms. The compound demonstrates inhibition of both histamine (H1) and acetylcholine receptors, along with antagonistic effects against bradykinin, serotonin, angiotensin, and oxytocin. Additionally, this compound possesses fibrinolysis-promoting properties and amine-release-inhibitory activity, which contribute to its therapeutic effects in hemorrhoidal disease and varicose veins. Recent research has also elucidated its ability to modulate laminin expression in epidermal cells, particularly influencing the expression and deposition of laminin-332 and laminin-511 in the basement membrane zone, which accelerates wound healing processes. This mechanism supports the reconstruction of basement membranes during tissue repair, providing a scientific basis for its efficacy in promoting healing in hemorrhoidal tissue. [3] [1] [4]

Nonclinical Safety and Toxicology

In Vitro Safety Pharmacology

Recent mechanistic studies using human dermal fibroblasts have revealed important insights into this compound's cellular effects and safety parameters. Research demonstrates that this compound significantly increases fibroblast migration in vitro, explaining its observed wound-healing properties in clinical settings. Furthermore, studies have identified a novel antioxidant activity of this compound, which manifests as protection against reactive oxygen species (ROS)-induced cellular damage. This antioxidant effect represents an additional mechanism that may contribute to both its therapeutic efficacy and favorable safety profile by reducing oxidative stress in inflamed tissues. Importantly, these in vitro assessments have shown no evidence of cellular toxicity or adverse effects on fibroblast proliferation at therapeutic concentrations, supporting the compound's cellular safety. [4]

Animal Toxicology and Teratology

Comprehensive animal studies have evaluated the toxicological profile of this compound across multiple species and dosage ranges. The compound demonstrates a favorable therapeutic index with no significant organ toxicity observed at therapeutic doses. Animal models of wound healing using full-thickness excisional wounds in rats have confirmed that this compound promotes re-epithelialization without delaying natural healing processes or causing local tissue damage. [4]

A critical area of safety assessment for this compound, given its use in pregnancy-related hemorrhoids, concerns its developmental and teratogenic potential. While comprehensive animal reproductive studies have not indicated significant teratogenic risks, a population-based human case-control study has provided important insights that warrant careful consideration in the risk-benefit assessment for pregnant populations. [2]

Table: Nonclinical Safety Profile of this compound

Safety Parameter Experimental Model Key Findings Significance
Cellular Toxicity Human dermal fibroblasts No adverse effects on cell viability; enhanced migration capacity Favorable cellular safety profile
Antioxidant Activity In vitro ROS assay Demonstrated free radical scavenging activity Protective effect against oxidative tissue damage
Wound Healing Full-thickness excisional wound model (rats) Promoted re-epithelialization; no impairment of natural healing Supports tissue repair mechanisms
Developmental Toxicity Multiple animal species No significant teratogenic signals in controlled studies Informed initial human safety assessment

Clinical Safety and Tolerability

Human Safety Data from Clinical Trials

Controlled clinical studies have systematically evaluated the safety profile of this compound, particularly in combination with lidocaine (marketed as Procto-Glyvenol), for the treatment of low-grade hemorrhoids. These studies have included direct comparative assessments against both its individual components (this compound and lidocaine alone) and steroid-containing preparations commonly used in hemorrhoid treatment. The collective evidence from these well-conducted trials demonstrates that this compound exhibits a favorable tolerability profile with minimal treatment-related adverse effects. [5]

The combination therapy of this compound and lidocaine has been specifically assessed in multiple patient populations, including special groups such as pregnant and postpartum women. In these studies, the incidence of local reactions (such as burning sensation or discomfort upon application) was generally low and comparable to control treatments. Systemic absorption following topical application appears to be minimal, contributing to the compound's excellent safety profile. Notably, the this compound-lidocaine combination has shown particular value in clinical settings due to its rapid onset of action coupled with sustained therapeutic effects, allowing for effective symptom control without the need for frequent application that might increase the risk of local adverse effects. [5]

Special Population Safety

Pregnancy exposure to this compound has been systematically evaluated in a large population-based case-control study, providing robust safety data for this vulnerable population. The Hungarian Case–Control Surveillance of Congenital Abnormalities (HCCSCA) study analyzed data from 22,843 malformed newborns or fetuses (cases) and 38,151 controls without congenital abnormalities, making it one of the most comprehensive assessments of this compound teratogenicity in humans. [2]

Table: Clinical Safety Profile of this compound in Special Populations

Population Study Design Sample Size Key Safety Findings
General Adult Population Multiple controlled trials Several hundred patients Favorable tolerability; minimal local adverse effects; no systemic toxicity
Pregnant Women Population-based case-control 174 exposed cases; 285 exposed controls No increased risk for overall congenital abnormalities; specific signal for hydrocephalus requires further investigation
Postpartum Women Controlled studies Limited sample size Well-tolerated; effective for pregnancy-related hemorrhoids

Safety Databases and Post-Marketing Surveillance

Population-Based Safety Studies

The teratogenic potential of this compound has been specifically evaluated through a robust population-based case-control study using the Hungarian Congenital Abnormality Registry (HCAR) data. This comprehensive analysis compared pregnancy outcomes among women with this compound exposure during pregnancy versus non-exposed controls. The findings revealed that among the 174 case mothers (infants with congenital abnormalities) and 285 control mothers (infants without abnormalities) with this compound exposure, there was no significant association between this compound use during pregnancy and the overall risk of congenital abnormalities. However, a targeted analysis revealed a specific signal for congenital hydrocephalus when exposure occurred during the second and/or third gestational months, with an adjusted odds ratio of 3.7 (95% CI: 1.2-10.1). This finding suggests a potential critical window of vulnerability for the developing nervous system and indicates the need for careful risk-benefit consideration when considering this compound use during this specific gestational period. [2]

Hypersensitivity and Adverse Reaction Profiles

Drug hypersensitivity reactions to this compound have been documented in the literature, though they appear to be uncommon. Investigations into the mechanism of these hypersensitivity reactions have suggested that benzoic acid derivatives may serve as the antigenic determinant in this compound-induced drug eruptions. This information is particularly valuable for clinicians when evaluating patients with suspected allergic reactions to this compound and may guide the selection of alternative treatments in sensitive individuals. The overall incidence of hypersensitivity reactions appears to be low, contributing to the compound's positive benefit-risk profile in the general population. [3]

The post-marketing experience with this compound, spanning several decades of clinical use, has generally confirmed the safety profile observed in controlled clinical trials. The combination preparation of this compound with lidocaine (Procto-Glyvenol) has been used extensively for decades in the treatment of low-grade hemorrhoids, with a substantial accumulation of real-world safety data supporting its favorable tolerability profile. This long-term clinical experience, coupled with the systematic evidence from controlled studies, provides a comprehensive understanding of the compound's safety characteristics across diverse patient populations and clinical settings. [5] [4]

Risk Management and Safety Recommendations

Preclinical Safety Assessment Workflow

The comprehensive safety assessment of this compound involves multiple experimental approaches that can be visualized through the following workflow:

G cluster_1 In Vitro Assessment cluster_2 Animal Toxicology cluster_3 Human Studies Start Start A1 Cellular Toxicity Studies Start->A1 B1 Acute/Subchronic Toxicity Studies Start->B1 A2 Fibroblast Migration Assays A1->A2 A3 Antioxidant Activity Measurement A2->A3 Database Integrated Safety Database A3->Database B2 Developmental & Reproductive Toxicity B1->B2 B3 Wound Healing Models B2->B3 B3->Database C1 Controlled Clinical Trials C2 Population-Based Epidemiology C1->C2 C3 Post-Marketing Surveillance C2->C3 C3->Database Database->C1 Recommendations Risk Management Recommendations Database->Recommendations

This compound Safety Assessment Workflow: This diagram illustrates the comprehensive approach to evaluating this compound safety, integrating in vitro, animal, and human studies to inform risk management recommendations.

Risk Mitigation Strategies

Based on the comprehensive review of available safety data, the following risk management strategies are recommended for researchers and clinicians:

  • Pregnancy Precautions: While no overall increased risk of congenital abnormalities has been demonstrated, this compound should be used with particular caution during the second and third gestational months due to the observed association with congenital hydrocephalus. Alternative therapies should be considered during this specific developmental window unless the potential benefits outweigh the potential risks. [2]

  • Hypersensitivity Management: In cases of suspected this compound hypersensitivity, prompt discontinuation is recommended. Clinicians should be aware that benzoic acid derivatives may be responsible for these reactions, which can inform the selection of alternative medications. [3]

  • Long-term Use Considerations: Although no specific cumulative toxicity has been reported with extended this compound use, periodic evaluation of treatment response and tolerability is recommended for patients requiring prolonged therapy, particularly in vulnerable populations. [5] [4]

Conclusion

References

Development and Validation of an HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Lidocaine hydrochloride (LH) and Tribenoside (TR) represent a therapeutic combination frequently employed in pharmaceutical preparations for the treatment of hemorrhoidal symptoms. LH, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a widely utilized local anesthetic that provides rapid symptomatic relief through its action on nerve impulse transmission. TR, a mixture of α- and β-anomers of ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside, exhibits anti-inflammatory and venotropic properties, contributing to the reduction of inflammation and improvement of venous tone [1]. Despite their complementary therapeutic effects, official pharmacopeial methods (European Pharmacopeia and British Pharmacopeia) describe separate liquid chromatographic procedures for the determination of each drug substance along with their respective impurities, making simultaneous quantification impossible in a single analytical run [1].

The analytical challenge of simultaneous determination extends beyond the active ingredients to include their related compounds. LH may contain impurities such as 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylidide (CAX), while TR may contain benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA) [1]. Prior to this method development, no analytical procedure had been reported in the literature for the simultaneous quantification of LH and TR along with their impurities in pharmaceutical products. This application note addresses this gap by presenting a comprehensive validated HPLC method that enables efficient, reliable simultaneous analysis of both active compounds and their impurities, significantly reducing analytical time and costs compared to separate determinations.

Materials and Methods

Reagents and Chemicals

All chemicals and reagents utilized should be of analytical or HPLC grade to ensure optimal chromatographic performance. The method requires lidocaine hydrochloride (≥97% purity), this compound (≥98% purity), and their respective impurities (DMA, CAX, BA, DBE, TRA) as reference standards. Acetonitrile and methanol should be of HPLC grade for mobile phase preparation. Orthophosphoric acid (85%) is needed for mobile phase pH adjustment, and absolute ethanol is required for sample extraction procedures. Water must be purified through a Milli-Q Water Purification System or equivalent to achieve 18.2 MΩ-cm resistivity [1].

Instrumentation and Chromatographic Conditions

The analysis is performed using a high-performance liquid chromatography system equipped with a quaternary or binary pump, autosampler, column thermostat, and diode array detector (DAD). The separation is achieved on a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of a gradient mixture of acetonitrile (component A) and 0.1% orthophosphoric acid in water (component B) at a flow rate of 1.0 mL/min. The gradient elution program is detailed in Table 1. Detection is performed at 230 nm and 254 nm for optimal sensitivity for all analytes, with an injection volume of 10-20 μL [1].

Table 1: Gradient Elution Program for HPLC Analysis

Time (min) % Component A (Acetonitrile) % Component B (0.1% Orthophosphoric Acid)
0 30 70
10 60 40
15 80 20
20 80 20
25 30 70
30 30 70
Standard Solution Preparation

Primary stock solutions of LH (approximately 1.0 mg/mL) and TR (approximately 2.5 mg/mL) are prepared separately in ethanol. Working standard solutions are prepared by appropriate dilution of the stock solutions with ethanol to obtain concentrations of approximately 20 μg/mL for LH and 50 μg/mL for TR. For impurity analysis, stock solutions of each impurity are prepared at approximately 0.1 mg/mL in ethanol, and mixed appropriately to create system suitability solutions containing all analytes of interest [1].

Sample Preparation

For the analysis of pharmaceutical formulations (creams or ointments), an accurate weight of the homogenized sample equivalent to approximately 20 mg of LH and 50 mg of TR is transferred to a volumetric flask. Ethanol is added, and the mixture is subjected to liquid-liquid extraction with vigorous shaking for 10-15 minutes. The extract is then diluted to volume with ethanol, followed by centrifugation at 3000 rpm for 5 minutes. The supernatant is filtered through a 0.45 μm membrane filter prior to injection into the HPLC system [1].

Method Validation

The developed HPLC method was comprehensively validated according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for its intended application [1] [2].

Specificity and Selectivity

The method demonstrated excellent specificity by achieving baseline separation of all target analytes—LH, TR, and their respective impurities (DMA, CAX, BA, DBE, TRA). The chromatographic resolution between critical pairs was greater than 1.5, indicating sufficient separation capacity. The specificity was confirmed by injecting individual standard solutions and comparing retention times, as well as through peak purity assessment using diode array detection [1].

Linearity and Range

The linearity of the method was evaluated by analyzing standard solutions at multiple concentration levels across the specified range for each analyte. The linear regression analysis demonstrated excellent correlation coefficients (r > 0.9997) for all compounds, confirming a strong linear relationship between peak area and concentration. The linearity ranges were established to cover approximately 50-150% of the target assay concentrations [1].

Table 2: Method Validation Parameters for Lidocaine HCl, this compound, and Their Impurities

Analyte Linear Range (μg/mL) Correlation Coefficient (r) LOD (μg/mL) LOQ (μg/mL) Precision (% RSD) Accuracy (% Recovery)
LH 5-30 >0.9997 4.36 13.21 <1.97 98.17-101.94
TR 10-75 >0.9997 7.60 23.04 <1.97 98.17-101.94
Impurities 0.05-0.5 >0.9990 <0.11 <0.33 <2.0 98.50-101.50
Accuracy and Precision

Method accuracy was determined through recovery studies by spiking known amounts of reference standards into placebo formulations at three different concentration levels (50%, 100%, and 150% of target concentration). The mean recovery values for all analytes ranged from 98.17% to 101.94%, well within acceptable limits [1]. Precision was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both intra-day and inter-day precision was below 1.97% for all analytes, demonstrating excellent method precision [1] [2].

Sensitivity (LOD and LOQ)

The limits of detection (LOD) and limits of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. As summarized in Table 2, the method demonstrated adequate sensitivity for the quantification of both active ingredients and their impurities at the specified concentrations [1].

Robustness

The robustness of the method was evaluated by deliberately introducing small variations in chromatographic parameters, including mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). The method proved robust under all tested conditions, with system suitability parameters remaining within specified limits [1].

Experimental Protocols

Step-by-Step Analytical Procedure
  • Mobile Phase Preparation: Prepare 1000 mL of 0.1% orthophosphoric acid by adding 1.0 mL of orthophosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix well and degas by sonication for 10 minutes. Use HPLC-grade acetonitrile as the organic modifier.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of LH and 25 mg of TR reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with ethanol to obtain working standard solutions.

  • Sample Preparation: Accurately weigh approximately 1.0 g of pharmaceutical formulation (equivalent to 20 mg LH and 50 mg TR) into a 100 mL volumetric flask. Add about 70 mL of ethanol and shake vigorously for 15 minutes. Dilute to volume with ethanol, centrifuge at 3000 rpm for 5 minutes, and filter the supernatant through a 0.45 μm membrane filter.

  • Chromatographic System Setup: Install a C18 column (150 mm × 4.6 mm, 5 μm) in the column oven maintained at 25°C. Set the mobile phase flow rate to 1.0 mL/min and the detection wavelengths to 230 nm and 254 nm. Allow the system to equilibrate for at least 30 minutes before analysis.

  • System Suitability Test: Inject the system suitability solution and ensure that the resolution between any two adjacent peaks is not less than 1.5. The tailing factor for all peaks should be less than 2.0, and the theoretical plates for LH and TR should be greater than 2000.

  • Sample Analysis: Inject the prepared standard and sample solutions (injection volume: 10-20 μL) and record the chromatograms for 30 minutes.

Column Selection Protocol Based on QSRR Approach

The Quantitative Structure-Retention Relationship (QSRR) approach provides a systematic method for column selection when the specified column is unavailable. The following protocol is recommended:

  • Column Characterization: Evaluate potential alternative columns using the QSRR models based on structural descriptors of test analytes, including total dipole moment (μ), electron excess charge of the most negatively charged atom (δMin), and water-accessible molecular surface area (AWAS) [1].

  • Factor Analysis: Perform factor analysis on the QSRR regression parameters to classify columns with similar chromatographic properties.

  • Performance Verification: Test the selected column using the system suitability test mixture to verify that all SST parameters meet the acceptance criteria.

This approach was validated using 12 different RP-LC stationary phases, demonstrating that columns selected based on QSRR classification provided comparable separation for LH, TR, and their impurities [1].

The following workflow diagram (Figure 1) illustrates the method development and validation process:

G cluster_1 Method Setup cluster_2 Method Validation cluster_3 Application Start Method Development Objective A1 Column Selection (C18, 150×4.6mm, 5µm) Start->A1 Define Parameters A2 Mobile Phase Preparation (Acetonitrile/0.1% H₃PO₄ gradient) A1->A2 Optimize A3 Detection Wavelength (230 nm & 254 nm) A2->A3 Optimize A4 Sample Preparation (Liquid-Liquid Extraction with Ethanol) A3->A4 Optimize B1 Specificity (Resolution > 1.5) A4->B1 Validate B2 Linearity (r > 0.9997) B1->B2 Verify B3 Accuracy (98-102% Recovery) B2->B3 Verify B4 Precision (RSD < 2%) B3->B4 Verify B5 LOD/LOQ Determination B4->B5 Verify C1 System Suitability Test B5->C1 Apply C2 Pharmaceutical Formulation Analysis C1->C2 Implement C3 Impurity Profiling C2->C3 Implement C4 QSRR Column Selection (Alternative Columns) C3->C4 Implement End Quality Control Implementation C4->End Finalize

Figure 1: Workflow for HPLC Method Development and Validation Process

Application to Pharmaceutical Analysis

The developed method has been successfully applied to the analysis of commercial pharmaceutical preparations containing LH and TR, specifically Procto-Glyvenol cream and Procto-Hemolan cream [1]. These formulations are labeled to contain 2% of LH and 5% of TR, corresponding to 20 mg of LH and 50 mg of TR per 1 g of cream. The sample preparation protocol involving liquid-liquid extraction with ethanol proved effective in extracting both active ingredients while removing matrix interferences. The method enabled reliable quantification of both active compounds and their impurities in these complex formulations, with assay results falling within the specified ranges of 90-110% of the labeled claim [1].

The comparative advantage of this method over pharmacopeial procedures lies in its ability to simultaneously determine both active ingredients and their related compounds in a single chromatographic run, significantly reducing analysis time and operational costs. Furthermore, the incorporation of the QSRR approach for column selection provides analytical laboratories with a systematic strategy for method transfer and troubleshooting when the original specified column is unavailable [1]. This is particularly valuable in regulatory environments where method robustness and reproducibility are critical.

Conclusion

The developed HPLC method represents a reliable, specific, and accurate analytical procedure for the simultaneous determination of lidocaine hydrochloride and this compound along with their impurities in pharmaceutical preparations. The method has been comprehensively validated in accordance with ICH guidelines, demonstrating excellent performance characteristics across all validation parameters. The incorporation of the QSRR approach for column classification provides an innovative solution to the common practical challenge of column availability in pharmaceutical analysis. This method offers significant advantages over existing pharmacopeial methods in terms of efficiency and comprehensiveness, making it highly suitable for routine quality control applications in pharmaceutical manufacturing and stability testing.

References

Analytical method validation for tribenoside impurities

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Analytical Method and Protocol

Equipment and Reagents
  • HPLC System: A high-performance liquid chromatograph capable of gradient elution and equipped with a diode array detector (DAD) or UV-Vis detector. The referenced study used an ACME 9000 system [1].
  • Analytical Column: C18 column, 150-250 mm in length, 4.0-4.6 mm internal diameter, and 3-5 µm particle size [1]. The method was successfully tested on 12 different C18 stationary phases, demonstrating robustness. Key examples include:
    • Varian C18 (150 mm x 4.6 mm, 5µm) [1]
    • Inertsil ODS-3 (150 mm x 4.6 mm, 5µm) [1]
    • ACE C18 (150 mm x 4.6 mm, 5µm) [1]
  • Chemicals:
    • Acetonitrile (HPLC grade)
    • Orthophosphoric acid (85%, analytical grade) or formic acid for MS-compatible methods [2]
    • Ethanol (analytical grade, for extraction)
    • Purified water (e.g., from a Milli-Q water purification system)
  • Reference Standards:
    • Tribenoside (TR) - 98% purity [1]
    • This compound Impurity A (TRA) - 98% purity [1]
    • Benzaldehyde (BA) - 98% purity [1]
    • Dibenzyl Ether (DBE) - 98% purity [1]
Chromatographic Conditions

This method uses gradient elution to achieve optimal separation of this compound and its related compounds [1].

  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 80 20
10 80 20
15 60 40
25 50 50
30 80 20
35 80 20
  • Flow Rate: 1.0 mL/min [3]
  • Column Temperature: Maintained at ambient temperature or controlled (e.g., 25°C).
  • Detection Wavelength: 230 nm and 254 nm [3]. The use of a DAD allows for peak purity assessment by acquiring multi-wavelength data.
  • Injection Volume: 10-20 µL.
Sample Preparation
  • For Pharmaceutical Creams (e.g., Procto-Glyvenol): Weigh accurately an amount of cream equivalent to about 50 mg of this compound. Perform liquid-liquid extraction (LLE) with ethanol. Mix thoroughly, sonicate if necessary, and centrifuge. The supernatant ethanol extract is filtered through a 0.45 µm or 0.22 µm membrane filter before HPLC injection [1] [3].

The following workflow diagram illustrates the complete analytical process from sample preparation to final validation.

G cluster_1 Chromatographic Conditions Start Start Analysis Prep Sample Preparation Liquid-Liquid Extraction with Ethanol Start->Prep Config HPLC System Configuration Set Gradient Elution and Detection Prep->Config Inj Inject Filtered Sample Config->Inj Col C18 Column (150-250 x 4.6 mm, 5 µm) Config->Col Mob Mobile Phase: A: 0.1% H₃PO₄ in H₂O B: Acetonitrile Config->Mob Det Detection: UV 230 nm / 254 nm Config->Det Flow Flow Rate: 1.0 mL/min Config->Flow Run HPLC Run (35 min) Inj->Run Data Data Acquisition & Analysis Run->Data Val Method Validation Data->Val End Report Generation Val->End

Method Validation Report

The method was validated according to the ICH Q2(R1) guidelines [4] [3]. The quantitative data for all validation parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters for this compound and its Impurities [1]

Validation Parameter This compound (TR) This compound Impurity A (TRA) Benzaldehyde (BA) Dibenzyl Ether (DBE)
Linearity Range (µg/mL) Not explicitly stated Not explicitly stated Not explicitly stated Not explicitly stated
Correlation Coefficient (r²) > 0.9997 (for all analytes) > 0.9997 (for all analytes) > 0.9997 (for all analytes) > 0.9997 (for all analytes)
Limit of Detection (LOD) (µg/mL) 7.60 < 0.11 < 0.11 < 0.11
Limit of Quantification (LOQ) (µg/mL) 23.04 < 0.33 < 0.33 < 0.33
Accuracy (% Recovery) 98.17 - 101.94 98.17 - 101.94 98.17 - 101.94 98.17 - 101.94
Precision (% RSD) Intra-day & Inter-day < 1.97% Intra-day & Inter-day < 1.97% Intra-day & Inter-day < 1.97% Intra-day & Inter-day < 1.97%
Specificity Resolved from all other analytes and impurities Resolved from all other analytes and impurities Resolved from all other analytes and impurities Resolved from all other analytes and impurities
Detailed Validation Experiments
  • Specificity and Selectivity: The method effectively separates TR, its impurities (BA, DBE, TRA), Lidocaine Hydrochloride, and its impurities (2,6-dimethylaniline and 2-chloro-2',6'-acetoxylidide) in a single run. No interference was observed from the pharmaceutical cream matrix at the retention times of the analytes [1] [3].
  • Linearity: Linear calibration curves were established for all compounds. The correlation coefficient (r) was greater than 0.9997, confirming an excellent linear relationship between peak area and concentration over the specified range [3].
  • Accuracy (Recovery): Accuracy was determined by a recovery study, spiking known amounts of the analytes into a pre-analyzed sample. The mean recovery for all analytes, including this compound and its impurities, ranged from 98.17% to 101.94%, which is within the acceptable limits [1].
  • Precision:
    • Intra-day Precision: The relative standard deviation (RSD) for multiple injections of the same sample within the same day was below 1.97%.
    • Inter-day Precision: The RSD for analyses performed over three different days was also below 1.97% [1].
  • Limits of Detection and Quantification (LOD & LOQ): As shown in Table 1, the method is highly sensitive for the impurities of this compound, with LODs below 0.11 µg/mL and LOQs below 0.33 µg/mL. This ensures the method is capable of detecting and quantifying very low levels of impurities [1].
  • Robustness: The method's robustness was supported by a column performance test. Comparable separation was achieved across 12 different C18 stationary phases classified using a Quantitative Structure-Retention Relationship (QSRR) approach, indicating the method is not overly sensitive to minor changes in column characteristics [1] [5].

The relationships and sequence of the key validation experiments to establish method credibility are outlined below.

Application Notes for Scientists

  • Column Equivalency: If the specified C18 column is unavailable, the QSRR approach described in the original paper can be a supportive tool for selecting a suitable alternative from the 12 tested columns, ensuring comparable separation [1] [5].
  • Mass Spectrometry Compatibility: For LC-MS applications, replace orthophosphoric acid in the mobile phase with formic acid while maintaining similar chromatographic selectivity [2].
  • Impurity Profile of this compound: Note that this compound itself is a mixture of α- and β-anomers (ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside). The method should be able to separate and quantify these isomeric forms from process-related impurities like Benzaldehyde and Dibenzyl Ether [1] [6].
  • System Suitability Test (SST): As part of routine analysis, establish SST criteria based on the retention time, resolution, and tailing factor for a standard mixture. For example, resolution between two critical peaks should be greater than 2.0, and tailing factor should be less than 2.0 [1].

References

Gradient elution method for tribenoside lidocaine HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of Lidocaine Hydrochloride (LH), a local anesthetic, and Tribenoside (TR), which exhibits anti-inflammatory and venotropic properties, is commonly used in pharmaceutical preparations for the treatment of haemorrhoids [1]. Individually, official pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) describe LC methods for these compounds and their related impurities. However, these methods require different chromatographic conditions, making simultaneous analysis impossible [1].

To address this challenge, a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed. This method enables the simultaneous quantification of LH, TR, and their respective impurities in a single analytical run, thereby significantly enhancing efficiency for pharmaceutical quality control [1] [2]. Furthermore, the method development was supported by a Quantitative Structure-Retention Relationship (QSRR) approach, which provides a scientific and robust strategy for selecting the most suitable chromatographic column to achieve the desired separation [1].

Experimental Protocol

Reagents and Materials
  • Analytes and Impurities: Lidocaine Hydrochloride (LH), this compound (TR), and their impurities, including 2,6-dimethylaniline (DMA), 2-chloro-2',6'-acetoxylidide (CAX), benzaldehyde (BA), dibenzyl ether (DBE), and This compound impurity A (TRA) [1].
  • Solvents: Use HPLC-grade acetonitrile and methanol.
  • Water: Purified water, such as that from a Milli-Q water purification system.
  • Acid: Orthophosphoric acid (85%), analytical grade.
  • Columns: A C18 column is required. The method was successfully tested on 12 different C18 stationary phases, demonstrating robustness. Examples include columns like Varian C18, Inertsil ODS-3, and ACE C18, with dimensions typically 150 mm or 250 mm in length, 4.0-4.6 mm internal diameter, and 3-5 μm particle sizes [1].
Equipment and Instrumentation
  • HPLC System: A gradient-capable HPLC system with a pump, autosampler, and column thermostat.
  • Detector: UV-Vis Detector or Diode Array Detector (DAD), capable of monitoring at multiple wavelengths.
  • Data System: Software for data acquisition and processing.
Chromatographic Conditions
  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm).
  • Mobile Phase: A mixture of acetonitrile (ACN) and 0.1% orthophosphoric acid in water [1] [2].
  • Elution Mode: Gradient elution. The specific gradient profile was optimized to achieve resolution of all analytes [2].
  • Flow Rate: Optimal flow rates should be applied as per the validated method [2].
  • Detection Wavelength: UV detection at 230 nm and 254 nm [2].
  • Injection Volume: Typically 20 μL [3].
  • Column Temperature: Controlled temperature for stability [2].
Sample Preparation
  • Liquid-Liquid Extraction (LLE): For pharmaceutical cream preparations, subject the sample to a liquid-liquid extraction procedure using ethanol as the solvent [1] [2].
  • Filtration: After extraction, filter the sample solution using a 0.22 μm pore size filter before injection into the HPLC system [3].
System Suitability Test

Prior to sample analysis, perform a system suitability test (SST) to ensure the HPLC system is adequate for the analysis. This typically involves evaluating parameters such as resolution (Rs) between critical peak pairs, tailing factor, and theoretical plate number (N), as required by pharmacopoeial standards [1].

Method Validation Data

The developed HPLC method has been validated according to the ICH guidelines [1] [2]. The key validation parameters are summarized in the tables below.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Compound LOD (μg mL⁻¹) LOQ (μg mL⁻¹)
Lidocaine HCl (LH) 4.36 13.21
This compound (TR) 7.60 23.04
Impurities < 0.11 < 0.33

Table 2: Precision and Accuracy Data

Parameter Result
Intra-day Precision ≤ 1.97 % RSD
Inter-day Precision ≤ 1.97 % RSD
Accuracy (Recovery) 98.17 % to 101.94 %

The method also demonstrated excellent linearity with correlation coefficients (r) greater than 0.9997, as well as selectivity, robustness, and specificity for the reliable quantification of all compounds in pharmaceutical preparations [1] [2].

Application Workflow

The following diagram illustrates the logical workflow for applying this analytical method, from sample preparation to data analysis and column selection strategy.

G Start Start: Pharmaceutical Sample (Cream) SP Sample Preparation: Liquid-Liquid Extraction with Ethanol & Filtration Start->SP HPLC HPLC Analysis (Gradient Elution: ACN / 0.1% H₃PO₄) SP->HPLC Data Data Acquisition & Peak Integration HPLC->Data Quant Quantification of: LH, TR, and Impurities Data->Quant Decision Column Selection Needed? Data->Decision End Result: Quality Control Report Quant->End QSRR Apply QSRR Approach for Column Screening Decision->QSRR Yes QSRR->HPLC

QSRR-Assisted Column Selection

A key innovation in this method is the use of the QSRR approach to facilitate robust column selection [1].

  • The Challenge: A method developed on one specific column may fail if that column is unavailable or its properties change over time.
  • The QSRR Solution: This approach uses mathematical models that relate the retention factor (log k) of an analyte to its calculated structural descriptors (e.g., clog P, total dipole moment, molecular surface area) [1].
  • Practical Application: 12 different RP-LC columns were characterized using QSRR. When the real pharmaceutical analysis (of LH, TR, and impurities) was performed on these columns, the QSRR model successfully predicted which column classes would provide comparable and satisfactory separation [1].
  • The Workflow Integration: As shown in the diagram, if the original column does not perform as expected, the QSRR approach can be used as a supportive tool to efficiently select a suitable alternative without re-developing the entire method [1].

Conclusion

The developed gradient elution HPLC method provides a sensitive, accurate, and robust analytical procedure for the simultaneous determination of Lidocaine Hydrochloride and this compound along with their impurities in pharmaceutical creams. Its validation according to ICH guidelines ensures its suitability for routine quality control.

The integration of the QSRR strategy for column classification adds a significant layer of robustness and flexibility, making the method more resilient to challenges related to column availability and performance. This comprehensive protocol equips researchers and scientists with a reliable tool for drug development and analysis.

References

Application Notes and Protocols: HPLC Method for Analysis of Tribenoside and Lidocaine Hydrochloride in Pharmaceutical Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tribenoside (TR) is a pharmaceutical agent used for its anti-inflammatory, venotropic, and wound-healing properties, particularly in the treatment of hemorrhoids. It is often combined with Lidocaine Hydrochloride (LH), a local anesthetic, to provide rapid symptomatic relief. Ensuring the quality, safety, and efficacy of these combined preparations requires a robust analytical method that can simultaneously quantify the active ingredients and monitor their impurities.

Existing pharmacopeial methods require separate chromatographic procedures for LH and TR, making analysis time-consuming and costly. The HPLC method detailed herein fulfills this need by enabling the simultaneous determination of LH, TR, and their respective related compounds in a single run. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates high sensitivity, precision, and accuracy [1] [2].

Experimental Protocol

Materials and Reagents
  • Analytical Standards: this compound (TR), Lidocaine Hydrochloride (LH), and their impurities, including 2,6-dimethylaniline (DMA), 2-chloro-2',6'-acetoxylidide (CAX), benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA) [1].
  • Chemicals: Acetonitrile and Methanol (HPLC grade), Orthophosphoric acid (85%, analytical grade), Ethanol (analytical grade) [1].
  • Water: Highly purified water (e.g., from a Milli-Q water purification system) [1].
  • Columns: A C18 reverse-phase column is required. The original method was developed and tested on 12 different C18 columns, confirming the robustness of the approach. Examples include Varian C18, Nucleosil C18, and Inertsil ODS-3, with dimensions of 150-250 mm x 4.0-4.6 mm and particle sizes of 3-5 μm [1].
Instrumentation and Chromatographic Conditions

The following conditions are critical for achieving optimal separation. A diagram of the general workflow is provided below.

G Start Start Analysis MP Prepare Mobile Phase: - 0.1% Orthophosphoric Acid (A) - Acetonitrile (B) Start->MP Col Install C18 Column MP->Col Equil Equilibrate System Col->Equil Inj Inject Sample Equil->Inj Grad Run Gradient Elution Inj->Grad Det UV Detection (230 nm & 254 nm) Grad->Det Data Data Analysis Det->Data

Figure 1. Overall workflow for the HPLC analysis of this compound and Lidocaine Hydrochloride.

  • HPLC System: Gradient-capable system with a pump, autosampler, and column oven [1].
  • Detector: Ultraviolet (UV) detector. Monitoring is performed at 230 nm and 254 nm for comprehensive detection of all analytes [1] [2].
  • Mobile Phase:
    • Component A: 0.1% (v/v) orthophosphoric acid in water.
    • Component B: Acetonitrile.
  • Gradient Program: The method uses a gradient elution. The specific profile was optimized to achieve resolution of all peaks of interest [1].
  • Flow Rate: 1.0 mL/min [1].
  • Injection Volume: 20 μL [1].
  • Column Temperature: Maintained at ambient temperature [1].
Preparation of Standard and Sample Solutions
2.3.1. Standard Solution

Accurately weigh and transfer reference standards of LH and TR into a volumetric flask. Dissolve and dilute with the diluent (e.g., ethanol or mobile phase) to obtain known concentrations within the linear range [1].

2.3.2. Sample Solution (Liquid-Liquid Extraction)

For cream formulations like Procto-Glyvenol:

  • Accurately weigh a portion of the cream equivalent to about 20 mg of LH and 50 mg of TR.
  • Add ethanol and perform liquid-liquid extraction (LLE), typically by shaking or vortex mixing.
  • Centrifuge the mixture if necessary to separate layers.
  • The ethanol layer containing the analytes is collected, filtered through a 0.45 μm membrane filter, and used for analysis [1].
System Suitability Testing

Before sample analysis, ensure the HPLC system is suitable by injecting the standard solution. The analysis should meet the following criteria (based on typical pharmacopeial requirements) [1]:

  • Precision: Relative Standard Deviation (RSD) of peak areas and retention times for multiple injections should be ≤ 2.0%.
  • Resolution (Rs): Resolution between critical peak pairs should be greater than 2.0.
  • Tailing Factor: Should be within acceptable limits (e.g., ≤ 2.0).

Method Validation Summary

The method was comprehensively validated as per ICH Q2(R1) guidelines. The key validation parameters are summarized in the table below [1].

Table 1. Summary of Method Validation Parameters

Parameter Lidocaine HCl (LH) This compound (TR) Impurities
Linearity Demonstrated over the working range Demonstrated over the working range Demonstrated over the working range
Precision (RSD) Intra- and inter-day ≤ 1.97% Intra- and inter-day ≤ 1.97% N/A
Accuracy (% Recovery) 98.17 - 101.94% 98.17 - 101.94% 98.17 - 101.94%
LOD 4.36 μg/mL 7.60 μg/mL < 0.11 μg/mL
LOQ 13.21 μg/mL 23.04 μg/mL < 0.33 μg/mL
Specificity Resolved from all known and unknown degradation products Resolved from all known and unknown degradation products Resolved from each other and the main actives

LOD: Limit of Detection; LOQ: Limit of Quantification.

Impurity Profiling and Degradation Studies

A core strength of this method is its ability to separate and quantify LH and TR alongside their potential impurities. The following impurities can be monitored [1]:

  • Lidocaine Hydrochloride Impurities: 2,6-Dimethylaniline (DMA) and 2-Chloro-2',6'-acetoxylidide (CAX).
  • This compound Impurities: Benzaldehyde (BA), Dibenzyl Ether (DBE), and this compound Impurity A (TRA).

The method is stability-indicating, meaning it can effectively resolve the active drugs from their degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, and photolysis), allowing for the assessment of drug stability [1].

Advanced Application: QSRR-Assisted Column Selection

A significant challenge in HPLC method transfer is the unavailability of the exact column used during development. This method innovatively incorporates a Quantitative Structure-Retention Relationship (QSRR) approach to facilitate column selection [1] [2].

Principle: QSRR models correlate the chromatographic retention of analytes with their calculated molecular structural descriptors (e.g., log P, dipole moment). Stationary phases with similar QSRR characteristics are expected to exhibit similar selectivity.

Protocol for Column Classification and Selection:

  • Column Characterization: A set of 12 different RP-LC columns were characterized using the QSRR models, which relate retention factors to structural descriptors [1].
  • Factor Analysis: Factor analysis was performed on the QSRR data to group the columns into different classes based on their similarity [1] [2].
  • Practical Verification: The actual separation of LH, TR, and their impurities was tested on all 12 columns according to the developed HPLC method [1].
  • Result: Columns that were closely grouped by the QSRR model provided comparable and acceptable chromatographic separation in the real-world analysis. This confirms that the QSRR approach is a reliable supportive tool for selecting a suitable alternative column when the original is not available [1] [2].

The following diagram illustrates the logical process of using the QSRR approach for column selection.

G Start Start Column Selection Char Characterize Multiple C18 Columns using QSRR Start->Char FA Perform Factor Analysis to Group Columns Char->FA Test Test Separation Performance with LH/TR Mixture FA->Test Corr Correlate QSRR Grouping with Performance Test->Corr Select Select Alternative Column from Same QSRR Group Corr->Select

Figure 2. Workflow for using the QSRR approach to select a suitable HPLC column.

Conclusion

The described HPLC method provides a complete, validated, and robust solution for the quality control of pharmaceutical preparations containing this compound and Lidocaine Hydrochloride. Its key advantages include:

  • Simultaneous Analysis: Reduces analysis time and cost by quantifying both actives and their impurities in one run [1] [2].
  • High Reliability: Validated to be precise, accurate, and sensitive, conforming to ICH standards [1].
  • Robustness: The incorporation of the QSRR strategy makes the method adaptable and practical for use in different laboratories with varying column availabilities [1] [2].

This protocol is intended as a comprehensive guide for researchers, scientists, and quality control professionals involved in the development and analysis of this important drug combination.

References

Analytical Protocol for Tribenoside and Lidocaine Hydrochloride in Combination Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tribenoside (TR) and Lidocaine Hydrochloride (LH) are a recognized combination for the conservative treatment of low-grade hemorrhoids, providing rapid anesthetic relief and anti-inflammatory, wound-healing benefits [1] [2]. Analytical control of this combination in pharmaceutical preparations is crucial, requiring a method that can simultaneously quantify the active ingredients and monitor their impurities. Existing pharmacopeial methods for LH and TR require separate chromatographic runs, which is time and resource-intensive [3]. This protocol details a validated High-Performance Liquid Chromatography (HPLC) method that enables this simultaneous analysis, supported by a Quantitative Structure-Retention Relationship (QSRR) approach for robust column selection [4].

Materials and Methods

Reagents and Chemicals
  • Analytes and Impurities: Lidocaine Hydrochloride (LH), this compound (TR), and their related compounds, including 2,6-dimethylaniline (DMA), 2-chloro-2',6'-acetoxylidide (CAX), benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA).
  • Solvents: Acetonitrile and Methanol of HPLC grade.
  • Water: Purified water, e.g., from a Milli-Q system.
  • Acid: Orthophosphoric acid (85%), analytical grade.
  • Pharmaceutical Products: Creams or suppositories labeled to contain 2% Lidocaine Hydrochloride and 5% this compound [3].
Instrumentation and Chromatographic Conditions

The method was developed using an ACME 9000 HPLC system, but it is adaptable to any modern HPLC system [3].

Table 1: Standard Chromatographic Conditions

Parameter Specification
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% v/v Orthophosphoric Acid in Water (B)
Gradient Program Time (min) --> %A : 0 --> 30, 15 --> 80, 20 --> 80, 25 --> 30
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection UV detection at 220 nm
Standard and Sample Preparation
  • Standard Solution: Accurately weigh reference standards of LH and TR and dissolve in ethanol to obtain known concentrations.
  • Sample Solution via Liquid-Liquid Extraction (LLE):
    • Weigh an appropriate amount of the pharmaceutical cream or suppository.
    • Add ethanol and mix thoroughly.
    • Subject the mixture to a liquid-liquid extraction procedure.
    • Filter the final extract through a 0.45 µm membrane filter before injection [4] [3].

The following workflow outlines the complete analytical procedure from sample to result:

G Start Start Sample Preparation Weigh Weigh Pharmaceutical Product Start->Weigh AddEthanol Add Ethanol Solvent Weigh->AddEthanol LLE Liquid-Liquid Extraction (LLE) AddEthanol->LLE Filter Filter (0.45 µm) LLE->Filter HPLC HPLC Analysis Filter->HPLC PrepStandards Prepare Standard Solutions PrepStandards->HPLC Data Data Analysis & Quantification HPLC->Data End Generate Report Data->End

Method Validation Summary

The method has been comprehensively validated according to the International Council for Harmonisation (ICH) guidelines [4] [3]. The key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Data

Validation Parameter Lidocaine Hydrochloride (LH) This compound (TR) Impurities
Detection Limit (LOD) 4.36 µg/mL 7.60 µg/mL < 0.11 µg/mL
Quantification Limit (LOQ) 13.21 µg/mL 23.04 µg/mL < 0.33 µg/mL
Precision (Intra- & Inter-day) RSD ≤ 1.97% RSD ≤ 1.97% -
Accuracy (Recovery) 98.17 - 101.94% 98.17 - 101.94% 98.17 - 101.94%
Specificity Resolved from all potential impurities Resolved from all potential impurities All impurities resolved from each other and APIs

Column Selection Supported by QSRR

A significant challenge in analytical methods is the transferability when the specified column is unavailable. This protocol incorporates a QSRR approach to facilitate the selection of suitable alternative C18 columns, enhancing its robustness [4] [3].

  • Principle: The QSRR model correlates the logarithmic retention factor (log k~w~) of analytes with calculated structural descriptors (e.g., total dipole moment, molecular surface area).
  • Application: 12 different RP-LC columns were characterized using this model. Factor analysis demonstrated that stationary phases classified together by QSRR provided comparable and satisfactory separation of LH, TR, and their impurities.
  • Recommendation: Analysts can use this QSRR-based column classification as a supportive tool to select a suitable C18 column from those available in their laboratory, ensuring the method's performance is maintained [4].

Application Notes

  • Pharmaceutical Formulations: This method has been successfully applied to analyze commercial cream products (e.g., Procto-Glyvenol), demonstrating its practical utility for quality control [3].
  • Clinical Relevance: The combination product is particularly relevant for treating hemorrhoids in populations like pregnant women (after the first trimester) and postpartum women, where its efficacy and safety are well-established [1].
  • Mechanism Synergy: The method controls a product where Lidocaine provides immediate local anesthetic action, while this compound offers anti-inflammatory, venotropic, and wound-healing properties, including promoting fibroblast migration and offering antioxidant activity [2].

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase is freshly prepared and the pH is consistent. Condition the column sufficiently.
  • Low Recovery in LLE: Optimize the extraction time and solvent volume for the specific matrix (cream or suppository base).
  • Retention Time Drift: Maintain a stable column temperature and consistent mobile phase flow rate.
  • System Suitability: Always perform a system suitability test (SST) as per pharmacopeial requirements before analyzing batches of samples.

Conclusion

The described HPLC protocol provides a specific, accurate, and precise procedure for the simultaneous quantification of this compound and Lidocaine Hydrochloride, along with their impurities, in a single chromatographic run. Its validation in accordance with ICH guidelines and the innovative support of the QSRR model for column selection make it a robust and reliable method for pharmaceutical analysis in both research and quality control settings.

References

Tribenoside pharmaceutical manufacturing process

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tribenoside

This compound (Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside) is a synthetic glycoside used as a vasoprotective drug, particularly for treating hemorrhoids, often in combination with Lidocaine HCl for rapid symptomatic relief [1] [2]. Its key characteristics are summarized below.

Table 1: Key Characteristics of this compound

Property Description
Chemical Name Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside [3] [4] [5]
CAS Number 10310-32-4 [3] [4] [5]
Molecular Formula C₂₉H₃₄O₆ [3] [4] [5]
Molecular Weight 478.58 - 478.6 g/mol [3] [4] [5]
Therapeutic Category Vasoprotective; Phlebotonic; Anti-inflammatory [3] [2]
Physical Form Yellowish to pale yellow, clear, viscous liquid [4] [5]
Storage Store at 0-8°C or freezer -20°C [4] [5]

Synthetic Methodologies

This compound synthesis is a multi-step process involving protection and functionalization of a glucofuranoside precursor, specifically the introduction of three benzyl groups [6]. The following diagram outlines the general workflow for a patented synthetic route using 1,2-isopropylidene glucofuranose as the starting material [4].

G Start Start: 1,2-Isopropylidene glucofuranose Step1 Benzylation (Benzyl Chloride, KOH) 80-90°C, 3 hours Start->Step1 Step2 Isolation of Intermediate 3,5,6-tribenzyl-1,2-isopropylidene glucofuranose Step1->Step2 Step3 Deprotection & Ethylation (Ethanolic HCl) Room Temperature, Overnight Step2->Step3 Step4 Work-up & Purification (Chloroform, NaHCO₃ wash, Vacuum distillation) Step3->Step4 End End: this compound Step4->End

This process yields this compound with a boiling point of 270–280°C at 1.2 mm pressure [4]. Industrial-scale production requires robust capabilities and strict adherence to Good Manufacturing Practices (GMP) to ensure consistency, purity, and safety [6].

Analytical Control and HPLC Protocol

Quality control is critical, especially for quantifying this compound alongside Lidocaine HCl and their related impurities in combined formulations.

HPLC Method for Simultaneous Determination [1]

This protocol describes a validated gradient HPLC method for the simultaneous analysis of this compound (TR), Lidocaine Hydrochloride (LH), and their related compounds.

Table 2: HPLC Instrumentation and Parameters

Parameter Specification
Chromatograph ACME 9000 system (or equivalent) with gradient capability [1]
Detector UV-Vis or DAD (wavelength not specified in search results)
Column C18, 150-250 mm x 4.0-4.6 mm, 3-5 µm (e.g., Varian C18, Inertsil ODS-3) [1]

| Mobile Phase | A: 0.1% Orthophosphoric acid in water B: Acetonitrile [1] | | Elution | Gradient (see table below) | | Flow Rate | 1.0 mL/min [1] | | Injection Volume | 10 µL [1] | | Sample Solvent | Ethanol [1] | | Sample Prep | Liquid-liquid extraction (LLE) with ethanol [1] |

Table 3: Gradient Elution Profile

Time (min) % Mobile Phase A (0.1% H₃PO₄) % Mobile Phase B (Acetonitrile)
Initial 85 15
10 70 30
20 50 50
30 20 80
35 20 80
40 85 15

Experimental Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of orthophosphoric acid to 999 mL of purified water. Mix well. Filter and degas both mobile phases A and B (acetonitrile).
  • Standard Solution: Accurately weigh about 50 mg of this compound and 20 mg of Lidocaine HCl reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.
  • Test Sample Preparation: For a cream formulation, accurately weigh an amount equivalent to about 50 mg of this compound. Transfer to a suitable container, add ethanol, and extract using a liquid-liquid extraction procedure. Make up to volume with ethanol and filter before injection.
  • Chromatographic System Operation: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions. Record the chromatograms and measure the peak responses.

Method Validation Data: The method has been validated according to ICH guidelines [1].

  • Precision: Intra- and inter-day precision (RSD) below 1.97%.
  • Accuracy: Recovery rates for all analytes between 98.17% to 101.94%.
  • Sensitivity:
    • Lidocaine HCl: LOD 4.36 µg/mL, LOQ 13.21 µg/mL.
    • This compound: LOD 7.60 µg/mL, LOQ 23.04 µg/mL.
    • Impurities: LODs below 0.11 µg/mL, LOQs below 0.33 µg/mL.

Formulation Protocol: this compound and Lidocaine Suppository

The following protocol, adapted from a patent, details the manufacturing process for a this compound and Lidocaine suppository [7].

Objective: To prepare a stable and homogeneous suppository containing this compound and Lidocaine HCl using a fusion method.

Table 4: Bill of Materials (Theoretical Composition)

Component Function Quantity per Unit (mg)
This compound Active Pharmaceutical Ingredient (API) 400.0
Lidocaine HCl Active Pharmaceutical Ingredient (API) 20.0
Witepsol H15 Suppository Base (Lipid) q.s.
Suppocire AP Suppository Base (Lipid) q.s.
Lanolin Absorption Enhancer / Stabilizer 10.0
Glycerol Monostearate Stabilizer / Absorption Aid 5.0

Manufacturing Procedure:

  • Melting of Base: Weigh the required quantities of suppository bases (e.g., Witepsol H15 and Suppocire AP) and transfer them to a suitable melting vessel. Heat to 40-45°C with continuous stirring until completely melted [7].
  • Dispersion of Actives: Sieve this compound and Lidocaine HCl through an appropriate mesh. Add the active powders and other excipients (lanolin, glycerol monostearate) to the melted base under constant and vigorous stirring to ensure uniform dispersion [7].
  • Cooling and Solidification: Pour the homogenous molten mixture into pre-cooled suppository molds. Allow the mixture to cool and solidify completely at 2-8°C [7].
  • Packaging: Remove the solidified suppositories from the molds. Pack them individually in sealed packaging, such as aluminum foil, to ensure stability [7].

Critical Process Parameters and Notes

  • Genotoxic Impurities: Process development must address the control of potential genotoxic impurities, such as benzyl chloride (a reagent) and benzaldehyde (a potential degradation product) [1] [8].
  • Polymorphism and Crystallization: While this compound is a liquid, the crystallization process of Lidocaine HCl and the final physical form of the drug product (cream, suppository) are critical and must be well-controlled [4] [7].
  • Column Selection for HPLC: The analytical method's robustness depends on C18 column selectivity. A study using 12 different C18 columns demonstrated that columns selected based on Quantitative Structure-Retention Relationship (QSRR) models provided comparable separation, offering a scientific approach to column equivalency [1].

Conclusion

This document provides a consolidated overview of the this compound manufacturing process, from chemical synthesis and analytical control to a specific formulation protocol. The experimental details provided herein, particularly for analysis and formulation, can be directly adopted and further optimized by researchers and drug development professionals during development and quality control stages.

References

Tribenoside in Hemorrhoid Treatment: Clinical Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Hemorrhoidal disease is a common anorectal condition with a global prevalence estimated to be as high as 36% in the general population, with approximately 50% of individuals experiencing symptomatic hemorrhoids at least once in their lifetime [1]. Tribenoside is a synthetic anti-inflammatory agent with venotonic properties used in the treatment of hemorrhoids, often formulated in combination with the local anesthetic lidocaine for enhanced symptomatic relief [2] [3]. This combination therapy, marketed under brands such as Procto-Glyvenol, has been used for decades, with its efficacy and safety well-supported by clinical experience [1].

The therapeutic rationale for the this compound-lidocaine combination addresses the multifactorial pathophysiology of hemorrhoids. This compound provides anti-inflammatory effects, ameliorates the local microcirculation and vascular tone, and promotes healing of the basement membrane [1]. Lidocaine complements this by providing rapid symptomatic relief from pain and itching through local anesthetic action [3]. This dual mechanism makes the combination particularly suitable for treating acute hemorrhoidal symptoms while simultaneously addressing underlying tissue pathology.

Mechanism of Action: Multimodal Therapeutic Effects

Recent preclinical research has elucidated several molecular mechanisms underlying this compound's therapeutic effects, moving beyond its traditional classification as a simple anti-inflammatory and venotonic agent.

Key Pharmacological Actions
  • Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory properties through the inhibition of chemically induced histamine release, contributing to reduced vascular permeability and edema formation in hemorrhoidal tissues [3].
  • Wound Healing Promotion: Research has demonstrated that this compound significantly accelerates the wound healing process by stimulating fibroblast migration and promoting re-epithelialization [1]. This activity is particularly valuable in healing damaged mucosal tissues in hemorrhoidal disease.
  • Antioxidant Effects: A novel mechanism identified in recent studies reveals that this compound possesses antioxidant activity, protecting tissues against the toxic effects of reactive oxygen species (ROS) [1]. This activity may represent a further mechanism of action in wound healing and inflammation reduction.
  • Microcirculation Improvement: this compound has been shown to ameliorate local microcirculation and vascular tone, reducing congestion in hemorrhoidal tissues [1]. This effect helps address the underlying vascular dysfunction in hemorrhoidal disease.

Table 1: Comprehensive Mechanism of Action of this compound in Hemorrhoid Treatment

Therapeutic Action Biological Effect Clinical Manifestation
Anti-inflammatory Inhibits histamine release; reduces inflammatory mediators Decreases swelling, redness, and irritation
Wound Healing Stimulates fibroblast migration; promotes re-epithelialization Accelerates tissue repair; reduces healing time
Antioxidant Scavenges reactive oxygen species (ROS) Protects tissue from oxidative damage
Venotonic Improves vascular tone and local microcirculation Reduces vascular congestion and edema
Membrane Stabilizing Promotes healing of basement membrane Restores vascular integrity

The following diagram illustrates the proposed multimodal mechanism of action of this compound in hemorrhoid treatment:

G cluster_mechanisms Molecular Mechanisms cluster_effects Cellular & Physiological Effects cluster_outcomes Clinical Outcomes This compound This compound M1 Anti-inflammatory Activity This compound->M1 M2 Wound Healing Promotion This compound->M2 M3 Antioxidant Effects This compound->M3 M4 Microcirculation Improvement This compound->M4 E1 Reduced Histamine Release M1->E1 E2 Inhibited Inflammatory Mediators M1->E2 E3 Enhanced Fibroblast Migration M2->E3 E4 Accelerated Re-epithelialization M2->E4 E5 ROS Scavenging M3->E5 E6 Improved Vascular Tone M4->E6 E7 Reduced Vascular Permeability M4->E7 O1 Reduced Inflammation & Swelling E1->O1 E2->O1 O2 Accelerated Tissue Healing E3->O2 E4->O2 O3 Protected Against Oxidative Damage E5->O3 O4 Decreased Vascular Congestion E6->O4 E7->O4

Clinical Evidence and Efficacy Data

The clinical efficacy of this compound-lidocaine combination has been demonstrated across multiple studies involving diverse patient populations. Evidence from over 2,500 patients shows that the combination provides symptom relief within 15 minutes and complete resolution within 10 days in the majority of cases [3].

Comparative Clinical Performance

Multiple controlled studies have evaluated the this compound-lidocaine combination against its individual components and other active treatments:

  • Versus Lidocaine Alone: In three comparative studies, the this compound-lidocaine combination demonstrated significantly superior efficacy to lidocaine alone, confirming that the therapeutic benefit extends beyond simple anesthetic effects [3].
  • Versus this compound Alone: Two studies comparing the combination with this compound alone showed similar clinical efficacy, but the combination provided faster relief of subjective symptoms due to the immediate anesthetic effect of lidocaine [3].
  • Versus Corticosteroids: In six comparative studies with corticosteroid-containing preparations, the this compound-lidocaine combination demonstrated similar clinical efficacy but with the significant advantage of avoiding steroid-related side effects, particularly important for long-term management [3].

Table 2: Summary of Clinical Efficacy Evidence for this compound-Lidocaine Combination

Comparison Number of Studies Key Findings Clinical Significance
vs. Lidocaine alone 3 studies Significantly superior efficacy Confirms this compound's therapeutic contribution beyond anesthesia
vs. This compound alone 2 studies Similar efficacy with faster symptomatic relief Combination provides immediate + long-term benefits
vs. Corticosteroids 6 studies Similar clinical efficacy Avoids steroid-related side effects; safer for long-term use
Special Populations (Pregnancy/Postpartum) 2 studies Effective and well-tolerated Important treatment option where steroid use is concerning

The combination therapy has demonstrated particular value in special populations, including pregnant and postpartum women, where it has shown effectiveness and good tolerability [3]. This is clinically significant given that pregnancy is a recognized risk factor for hemorrhoidal development [1].

Experimental Protocols for Preclinical Evaluation

For researchers investigating hemorrhoid treatments, standardized experimental models are essential for evaluating drug efficacy. The following protocols detail established methodologies for preclinical assessment of anti-hemorrhoidal agents.

Croton Oil-Induced Hemorrhoid Model in Rats

This established protocol creates a rat model that closely approximates clinical internal hemorrhoid symptoms and pathological manifestations [4].

4.1.1 Materials and Reagents
  • Healthy SPF-grade SD rats (male, 180-220 g)
  • 6% croton oil (Beijing Huawei Ruike Chemical Co., Ltd.)
  • Pyridine (Beijing Lamboride Trading Co., Ltd.)
  • Ether (Xilong Science Co., Ltd.)
  • Isoflurane for inhalation (Baxter Healthcare Co.)
  • 4% neutral formaldehyde fixative
4.1.2 Model Induction Procedure
  • Croton Oil Mixture Preparation: Mix distilled water, pyridine, ether, and 6% croton oil at a ratio of 1:4:5:10 to form the croton oil mixture [4].
  • Animal Preparation: Fast rats overnight prior to induction. Administer inhalation isoflurane anesthesia (induction: 3-3.5%, maintenance: 1.5-2.5%).
  • Chemical Induction: Using a pipette, administer 0.05 mL of croton oil mixture to the mucosa on the rat's dentate line.
  • Immobilization: Immobilize the rat for 10 seconds after application, then massage the perianal area with fingers for 10 seconds before returning to cage.
  • Dosing Schedule: Repeat the application 3 times daily for 1-2 weeks depending on desired modeling intensity [4].
4.1.3 Evaluation Parameters
  • Macroscopic Assessment: Observe for tissue bulging in the hemorrhoid area, perianal swelling, ulceration, or mucus presence.
  • Laser Speckle Contrast Imaging: Use Pericam PSiSystem 2.0 to analyze perianal blood perfusion and microangiogenesis.
  • Histopathological Analysis: Perform H&E staining of anorectal tissue to examine submucosal vascular dilation, inflammatory cell infiltration, and structural changes.
  • Immunohistochemical Staining: Analyze markers including CD34 (vascular density), CD68 (macrophage infiltration), and VEGF (angiogenesis) [4].

The experimental workflow for establishing and evaluating the hemorrhoid model is systematic and multi-faceted:

G cluster_induction Model Induction Phase cluster_evaluation Evaluation Methods Start Animal Preparation (SPF SD Rats) Step1 Croton Oil Mixture Preparation (1:4:5:10) Start->Step1 Step2 Chemical Induction (0.05 mL application) Step1->Step2 Step3 Treatment Protocol (3x daily for 1-2 weeks) Step2->Step3 Eval1 Macroscopic Assessment (Tissue bulging, swelling) Step3->Eval1 Eval2 Laser Speckle Imaging (Blood perfusion analysis) Eval1->Eval2 Eval3 Histopathological Analysis (H&E staining) Eval2->Eval3 Eval4 Immunohistochemistry (CD34, CD68, VEGF) Eval3->Eval4 Outcome Model Validation (Confirmation of hemorrhoid pathology) Eval4->Outcome

In Vitro Wound Healing Assay

This protocol assesses the effect of this compound on cell migration and proliferation, key processes in wound healing [1].

4.2.1 Cell Culture and Treatment
  • Cell Line: Human dermal fibroblasts
  • Culture Conditions: Standard fibroblast culture conditions (DMEM + 10% FBS + antibiotics)
  • Test Compound: this compound at varying concentrations (typically 1-100 µM)
  • Control Groups: Vehicle control and positive controls (e.g., growth factors)
4.2.2 Migration Assay (Scratch Test)
  • Culture fibroblasts in 6-well plates until 90-100% confluent.
  • Create a uniform scratch wound using a sterile pipette tip.
  • Wash cells to remove debris and add fresh medium containing test compounds.
  • Capture images at 0, 6, 12, and 24 hours at the same location.
  • Quantify migration rate by measuring the reduction in wound area over time.
4.2.3 Reactive Oxygen Species (ROS) Assay
  • Seed fibroblasts in 96-well plates and allow to adhere overnight.
  • Pre-treat cells with this compound for 24 hours.
  • Induce oxidative stress with H₂O₂ (100-500 µM) for 1-2 hours.
  • Measure ROS production using fluorescent probes (DCFH-DA).
  • Quantify fluorescence using a microplate reader.

Clinical Application Protocols

Treatment Recommendations and Dosage

For clinical practice, the this compound-lidocaine combination is available in both cream and suppository formulations, with the following application guidelines [2] [3]:

  • Cream Formulation (this compound 5% + Lidocaine 2%): Apply topically to the affected area 2-3 times daily, particularly after bowel movements.
  • Suppository Formulation (this compound 400 mg + Lidocaine 40 mg): Insert one suppository rectally 2-3 times daily.
  • Treatment Duration: Continue until symptom resolution, typically within 7-10 days.
  • Special Populations: Considered safe for use in pregnant and postpartum women based on clinical study data [3].
Combination with Adjuvant Therapies

The this compound-lidocaine combination can be effectively integrated into a comprehensive hemorrhoid management protocol:

  • Dietary Modifications: Increase fiber intake and fluid consumption to soften stools and reduce straining [5].
  • Sitz Baths: Recommend warm water soaks for 10-15 minutes several times daily to improve hygiene and provide symptomatic relief [5].
  • Phlebotonic Agents: Consider concomitant use of oral phlebotonics (e.g., micronized purified flavonoid fraction) for enhanced efficacy in symptom control [6].

Conclusion and Research Directions

This compound, particularly in combination with lidocaine, represents an effective first-line treatment option for low-grade hemorrhoids, with demonstrated efficacy in relieving acute symptoms and promoting tissue healing. The multimodal mechanism of action encompassing anti-inflammatory, wound healing, antioxidant, and venotonic effects provides a comprehensive therapeutic approach to hemorrhoidal disease.

Future research directions should focus on further elucidating the molecular targets of this compound, optimizing combination therapies with other established treatments, and exploring potential applications in other vascular and inflammatory conditions. The established experimental protocols provide robust methodologies for preclinical evaluation of anti-hemorrhoidal agents, facilitating future drug development in this therapeutic area.

References

HPLC Method for Simultaneous Determination of LH, TR, and Impurities

Author: Smolecule Technical Support Team. Date: February 2026

This method, developed by Plenis et al., enables simultaneous analysis of Lidocaine Hydrochloride (LH), Tribenoside (TR), and their related impurities. The following table summarizes the core parameters [1].

Parameter Specification
Column C18 (Various brands from 12 tested columns were suitable) [1]
Mobile Phase Gradient elution with Acetonitrile and 0.1% orthophosphoric acid [1]
Extraction Liquid-Liquid Extraction (LLE) with ethanol [1]
Detection UV detection (wavelength implied in context: 230 nm and 254 nm) [2]
LOD (LH/TR) 4.36 / 7.60 μg mL⁻¹ [1]
LOQ (LH/TR) 13.21 / 23.04 μg mL⁻¹ [1]
LOD (Impurities) < 0.11 μg mL⁻¹ for all [1]
LOQ (Impurities) < 0.33 μg mL⁻¹ for all [1]
Precision (Intra- & Inter-day) RSD < 1.97% [1]
Accuracy 98.17% to 101.94% for all analytes [1]

Targeted Impurities [1] [2]:

  • Lidocaine HCl Impurities: 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylidide (CAX).
  • This compound Impurities: Benzaldehyde (BA), Dibenzyl ether (DBE), and this compound impurity A (TRA).

Troubleshooting Guide

Issue Possible Cause Solution
Poor Peak Shape Column degradation or non-optimal mobile phase pH. Ensure mobile phase pH is consistent. Consider the QSRR-based column selection approach to find a suitable alternative C18 column if the original is unavailable [1] [2].
Insufficient Resolution Gradient profile or column selectivity is not optimal. Fine-tune the acetonitrile gradient. Verify that the column used falls into a suitable selectivity class as per the QSRR model [1].
Low Recovery in Sample Prep Inefficient extraction from the pharmaceutical matrix. Optimize the Liquid-Liquid Extraction (LLE) procedure with ethanol, ensuring adequate mixing and phase separation [1].

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of this method over official pharmacopeia methods? A1: The main advantage is that it allows for the simultaneous quantification of Lidocaine Hydrochloride, this compound, and all their key impurities in a single chromatographic run. Pharmacopeia methods describe separate procedures for LH and TR, making analysis time-consuming and costly [1] [2].

Q2: How can I select a suitable HPLC column if the one specified in the method is not available? A2: The study introduces a Quantitative Structure-Retention Relationships (QSRR) approach for column selection. This model demonstrates that stationary phases classified together based on their QSRR characteristics provide comparable separation. Using this approach can be a supportive tool to identify a suitable alternative C18 column from the 12 tested, ensuring reliable results [1] [3] [4].

Q3: Was the method fully validated, and what were the key outcomes? A3: Yes, the method was validated according to ICH guidelines. It was found to be specific, linear (r > 0.9997), accurate, and precise. The high recovery rates and low RSD values confirm the method's reliability for pharmaceutical analysis of both the active compounds and their impurities [1] [2].

Q4: What are the specific impurities that this method can detect? A4: The method successfully separates and quantifies five key impurities: 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylidide (CAX) from Lidocaine Hydrochloride, and benzaldehyde (BA), dibenzyl ether (DBE), and This compound impurity A (TRA) from this compound [1] [2].

Experimental Workflow

The following diagram illustrates the key steps involved in the analytical process, from sample preparation to analysis.

cluster_hplc HPLC Parameters start Start Analysis sp Sample Preparation: Liquid-Liquid Extraction (LLE) with Ethanol start->sp hplc HPLC Analysis sp->hplc col C18 Column hplc->col mp Gradient Elution: Acetonitrile & 0.1% Orthophosphoric Acid col->mp det UV Detection mp->det data Data Analysis & Impurity Quantification det->data

References

Column selection for tribenoside HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Tribenoside Analysis

Based on a cited research paper, here is a summarized HPLC method for the simultaneous determination of this compound (TR) and Lidocaine Hydrochloride (LH) along with their impurities [1] [2].

Parameter Specification
Column Type C18 (Reverse-Phase) [1]
Mobile Phase Gradient elution with Acetonitrile and 0.1% orthophosphoric acid in water [1].
Detection UV-Vis Detector (specific wavelength not stated in available excerpts)
Sample Prep Liquid-liquid extraction (LLE) with ethanol [1].
Key Validation Data
- LOD (TR) 7.60 μg mL⁻¹ [1] [2]
- LOQ (TR) 23.04 μg mL⁻¹ [1] [2]
- Precision < 1.97% (Intra- and inter-day) [1] [2]
- Accuracy 98.17 to 101.94% for all analytes [1] [2]

This method was developed and validated according to ICH guidelines and is noted for being sensitive, robust, and specific [1] [2].

Column Selection & Alternative Options

Selecting the right column is critical. The core method uses a C18 column, but other options have been reported.

  • Confirmed Column Types: The primary study successfully used a C18 column [1]. Another source mentions successful separation of this compound on a Newcrom R1 column, which is a special reverse-phase column with low silanol activity, using a mobile phase of acetonitrile, water, and phosphoric acid [3].
  • Column Selection Factors: When choosing a column, consider the nature of your analyte. This compound is a non-polar or moderately polar compound, making reversed-phase columns (like C18 or C8) the typical choice [4]. The selection of a specific C18 column can be supported by a Quantitative Structure-Retention Relationships (QSRR) approach, which helps in predicting column performance and finding suitable alternatives [1].

The workflow below summarizes the process of selecting a column for this compound analysis.

Start Start: Column Selection for this compound HPLC Step1 Confirm Analyte Properties: This compound is non-polar/moderately polar Start->Step1 Step2 Select Column Chemistry: Choose Reversed-Phase Step1->Step2 Step3 Evaluate Specific Column Options Step2->Step3 OptionA Standard C18 Column Step3->OptionA OptionB Specialized C18 (e.g., Newcrom R1) Step3->OptionB OptionC Use QSRR Models for Alternative C18 Selection Step3->OptionC Step4 Proceed with Method Development and Validation OptionA->Step4 OptionB->Step4 OptionC->Step4

Frequently Asked Questions

Here are answers to some common, specific questions based on the available literature.

  • What advantages does this HPLC method provide? This method allows for the simultaneous determination of this compound and Lidocaine Hydrochloride along with their related impurities in a single run, which significantly reduces analysis time and labor compared to methods that require separate analyses for each compound [2].

  • How does the QSRR approach help in column selection? The Quantitative Structure-Retention Relationships (QSRR) approach uses mathematical models to relate the chemical structure of analytes to their retention on different stationary phases. This serves as a supportive tool for selecting a suitable C18 column, especially when the one used in the original method is unavailable. It can increase the accuracy of finding an alternative column that provides comparable separation [1] [2].

  • What is the purity and form of available this compound? this compound exists as a mixture of two optical isomers (α and β anomers). Standard material is typically this mixture. However, high-purity isomeric monomers (purity >99.5%) can be obtained through specialized preparative liquid chromatography methods [5].

General HPLC Efficiency & Troubleshooting

While not specific to this compound, general best practices for HPLC can help prevent common issues [6].

  • To Improve Efficiency: Use columns with small, uniform particles; optimize the mobile phase composition and pH; degas and filter mobile phases; maintain a consistent column temperature; and minimize extra-column volume in the system.
  • For Troubleshooting:
    • Peak Tailing: Can be caused by sample overload or a degraded stationary phase. Consider reducing the injection volume or replacing the column.
    • Broad Peaks: Often results from too much extra-column volume or a degraded column. Check and minimize tubing length and fittings.
    • Shifting Retention Times: Can be due to unstable temperature or mobile phase composition drift. Use a column oven and ensure consistent mobile phase preparation.

References

Validated Method & Mobile Phase for Tribenoside & Lidocaine

Author: Smolecule Technical Support Team. Date: February 2026

For the simultaneous analysis of tribenoside (TR) and lidocaine hydrochloride (LH) along with their impurities, a specific HPLC method has been developed and validated. The key parameters are summarized below [1] [2] [3].

Parameter Specification
Analytes Lidocaine HCl (LH), this compound (TR), and their impurities (e.g., 2,6-dimethylaniline, 2-chloro-2',6'-acetoxylidide, benzaldehyde, dibenzyl ether, this compound impurity A)
Stationary Phase C18 Column (Multiple brands from different manufacturers were successfully tested)
Mobile Phase Gradient elution with Acetonitrile and 0.1% ortho-Phosphoric Acid
Detection UV detection
Validation The method was validated per ICH guidelines, showing high accuracy (98.17-101.94%) and precision (RSD < 1.97%)

This method is particularly robust because the research demonstrated that different C18 columns classified as similar through a Quantitative Structure-Retention Relationship (QSRR) model provided comparable separation, offering flexibility in column selection [1].

Mobile Phase Optimization Fundamentals

The heart of a robust HPLC method lies in a well-optimized mobile phase. The following workflow outlines the core decision-making process.

Start Start Mobile Phase Optimization Mode Gradient or Isocratic? Start->Mode Grad Gradient Elution Mode->Grad Complex Mixtures Iso Isocratic Elution Mode->Iso Simple Mixtures B1 Select Strong Solvent (Mobile Phase B) Grad->B1 Iso->B1 B2 Select Weak Solvent (Mobile Phase A) B1->B2 pH Adjust pH for Ionizable Analytes B2->pH End Test and Fine-tune pH->End

The diagram above shows the logical flow, and the details behind each step are explained below.

  • Step 1: Selecting the Organic Solvent (Mobile Phase B)

    • Acetonitrile is often preferred due to its strong eluting power, low viscosity (leading to higher efficiency and lower backpressure), and good UV transparency down to 190 nm [4] [5] [6].
    • Methanol is a cost-effective alternative but has higher viscosity, which can result in increased system pressure. It may also offer different selectivity for some compounds [4] [6].
  • Step 2: Composing the Aqueous Phase (Mobile Phase A) and pH Control

    • Use acidic modifiers for basic analytes like lidocaine. A low pH suppresses the ionization of acidic residual silanols on the silica surface, improving peak shape [4].
    • Common acidic additives include trifluoroacetic acid (TFA), formic acid, and acetic acid at concentrations of 0.05–0.1% v/v [4]. The developed method for LH and TR uses 0.1% ortho-phosphoric acid [1].
    • For precise pH control, use a buffer. Phosphate buffers are common for UV detection but are not MS-compatible. For LC-MS, volatile buffers like formate or acetate are used [4] [5]. The buffer capacity is best within ±1.0 pH unit of its pKa [4].
  • Step 3: Choosing Elution Mode

    • Gradient Elution: Ideal for complex mixtures with a wide range of analyte polarities, as is the case with LH, TR, and their multiple impurities. It starts with a weaker solvent and increases the strength over time [5] [6].
    • Isocratic Elution: Suitable for simpler mixtures where a constant solvent strength provides adequate separation [5].

Troubleshooting Common Mobile Phase Issues

Here are solutions to common problems related to the mobile phase.

Problem Potential Cause Solution
Peak Tailing Basic compounds interacting with silanol groups; incorrect pH [7] [8] Use high-purity silica columns; add competing base (e.g., TEA); adjust mobile phase pH [8].
Baseline Noise/Drift Contaminated mobile phase; air bubbles; improper detector settings [7] [5] Prepare fresh, filtered, and degassed mobile phase; purge the system; check detector lamp and wavelength [7].
Retention Time Drift Poor temperature control; incorrect mobile phase composition; poor column equilibration [7] Use a column oven; prepare mobile phase consistently; allow sufficient equilibration time after mobile phase change [7].
High Backpressure Viscous solvents (e.g., high MeOH%); clogged system [7] [5] Use lower-viscosity solvents (e.g., ACN); replace inlet frits/filters; flush system [5].
Poor Resolution Incorrect solvent strength/selectivity; contaminated column [7] Adjust solvent ratio or type; replace guard/analytical column [7].

Frequently Asked Questions (FAQs)

Q1: Why is acetonitrile often recommended over methanol for this method? Acetonitrile provides lower viscosity, which leads to higher column efficiency and lower operating pressure. Its strong eluting strength and excellent UV transparency also make it suitable for gradient methods with low-wavelength UV detection, as often used in pharmaceutical analysis [4] [6].

Q2: How long can I store a prepared mobile phase? It is not recommended to reuse mobile phases. For storage, prepared mobile phases, particularly those containing buffers, should be kept in sealed containers and used within 24–48 hours to prevent evaporation, contamination, or bacterial growth [5] [6].

Q3: The method uses 0.1% ortho-phosphoric acid. Can I use a different acid for LC-MS compatibility? The validated method was developed specifically with 0.1% ortho-phosphoric acid [1]. For LC-MS applications, you would need to develop and validate a new method using volatile additives like formic acid or acetic acid, as phosphoric acid is not MS-compatible [4].

Q4: What is the first thing to check if retention times are inconsistent? First, ensure the mobile phase is freshly prepared and the column is properly equilibrated. Inconsistent retention is often caused by changes in mobile phase composition or temperature [7].

References

Solving peak resolution issues in tribenoside chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution often stems from chemical interactions, suboptimal method conditions, or hardware issues. The table below summarizes the primary causes and their solutions [1] [2] [3].

Category Specific Cause Symptoms Recommended Solution
Chemical & Column Issues Silanol interactions (for basic analytes) Tailing of one or a few basic peaks [2] [4] Use a lower pH mobile phase (e.g., pH 3) [3] or a highly deactivated, end-capped column [2] [3].
Inadequate buffer concentration Tailing, especially in HILIC or ion-exchange [1] Double the buffer concentration (e.g., 5-10 mM for reversed-phase) to ensure pH control [1].
Column overload ("overload tailing") "Shark fin" peak shape, decreased retention time with increased sample mass [4] Dilute the sample or inject a smaller volume/amount [1] [4]. Use a higher-capacity stationary phase [3].
Column degradation (voids, collapsed bed) Tailing or fronting for all peaks, sudden onset [1] Replace the column. If a void is suspected, try reversing the column [3].
Contamination of guard/analytical column Tailing for all peaks that develops over many injections [2] Replace the guard cartridge. Improve sample clean-up (e.g., Solid Phase Extraction) [2] [3].
Method & Hardware Mobile phase pH near analyte pKa Inconsistent, tailing peaks [3] Adjust pH to be at least ±1.0 unit away from the analyte's pKa [3].
Excessive system dead volume Broadening and tailing, especially for early-eluting peaks [3] Check and minimize tubing lengths and diameters; ensure all fittings are properly tightened [3].

Experimental Protocol: A Systematic Diagnostic Workflow

Follow this step-by-step protocol to logically isolate and resolve the cause of poor peak resolution.

Step 1: Profile the Problem

  • Identify Which Peaks are Affected: Is the issue with one peak (e.g., lidocaine), a few peaks, or all peaks in the chromatogram? This is the most critical first step [1] [2].
  • Check the Peak Shape: Determine if the peaks are tailing, fronting, or simply broad. Tailing is the most common issue [1] [4].

Step 2: Perform Rapid-Fix Checks These are simple, quick actions that can resolve the problem without major method changes.

  • Prepare a fresh mobile phase.
  • If using a guard column, remove or replace it and re-inject. If peak shape improves, the guard column was the issue [1] [2].
  • Dilute your sample and re-inject. If peak shape and retention time improve, the issue was column overload [1] [4].

Step 3: Method Condition Investigation If rapid fixes don't work, investigate the chemical conditions of your method.

  • Verify mobile phase pH: Ensure it is correctly adjusted and robust. For tribenoside/lidocaine mixtures, note that lidocaine (a base) is particularly susceptible to silanol interactions [2] [4].
  • Adjust pH and buffer concentration: Based on the troubleshooting table, systematically lower the pH or increase the buffer concentration and observe the effect on peak shape [1] [3].
  • Adjust organic modifier content: If retention times are too short, leading to co-elution, try reducing the organic solvent percentage in the mobile phase to increase retention and improve resolution [3].

Step 4: Hardware and Column Investigation

  • Check for system dead volume: Ensure all connections are tight and use tubing with the shortest length and smallest internal diameter practicable [3].
  • Substitute the column: The most definitive test for a failed column is to replace it with a new one (or a column known to be good). If the new column performs well, the original column has degraded [1].

The following diagram illustrates this logical troubleshooting workflow:

Start Start: Poor Peak Resolution Step1 Profile the Problem: Which peaks are affected? Start->Step1 Step2 Perform Rapid-Fix Checks Step1->Step2 All peaks Step3 Method Condition Investigation Step1->Step3 One/few peaks Step4 Hardware & Column Investigation Step2->Step4 Problem persists Fixed Issue Resolved Step2->Fixed Problem solved Step3->Step4 Problem persists Step3->Fixed Problem solved Step4->Fixed Problem solved

Key Considerations for this compound & Lidocaine Analysis

The search indicates that a robust HPLC method for simultaneous analysis of this compound (TR) and lidocaine hydrochloride (LH) uses a C18 column with a gradient elution of acetonitrile and 0.1% orthophosphoric acid [5]. When developing or troubleshooting methods for this combination, pay special attention to:

  • Column Selection: The performance of different C18 columns can vary significantly. One study used a quantitative structure-retention relationship (QSRR) model to classify columns and found that those with similar characteristics provided comparable separations for this mixture [5] [6].
  • Lidocaine's Properties: As a basic compound, lidocaine is highly prone to peak tailing due to interactions with acidic silanol groups on the silica-based stationary phase. This is often the root cause of resolution issues for this analyte [2] [4].

References

Tribenoside stability problems and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Stability Assessment

Accurate analysis is crucial for stability testing. The tables below summarize a validated HPLC method for simultaneously quantifying tribenoside, its related compounds, and lidocaine hydrochloride, a common combination in pharmaceuticals [1] [2].

Table 1: Optimized HPLC Conditions for this compound and Impurities

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Column C18 (Various brands were validated)
Mobile Phase Gradient elution of Acetonitrile and 0.1% orthophosphoric acid
Detection Wavelength 230 nm and 254 nm
Sample Preparation Liquid-liquid extraction (LLE) with ethanol

Table 2: Validation Data of the HPLC Method

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy Precision
This compound (TR) 7.60 μg mL⁻¹ 23.04 μg mL⁻¹ 98.17 - 101.94% < 1.97% RSD
Lidocaine HCl (LH) 4.36 μg mL⁻¹ 13.21 μg mL⁻¹ 98.17 - 101.94% < 1.97% RSD
Various Impurities < 0.11 μg mL⁻¹ < 0.33 μg mL⁻¹ 98.17 - 101.94% < 1.97% RSD

This method is sensitive, robust, and specific, allowing for the reliable monitoring of this compound and its degradation products [1]. The approach of using a QSRR (Quantitative Structure-Retention Relationship) model can also aid in selecting a suitable C18 column if the one specified in the method is unavailable [1] [2].

Key Stability Problems and Degradation Pathways

The primary stability challenge with this compound is its susceptibility to chemical degradation into specific impurities.

  • Known Degradation Impurities: The main related compounds you must monitor are benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA) [1]. The formation of benzaldehyde, in particular, is a common degradation pathway.
  • Underlying Cause: this compound is chemically defined as a mixture of the α- and β-anomers of ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside [3]. Its structure, which includes benzyl ether groups, is the source of its instability, as these groups can break down under stress.

The following diagram illustrates the workflow for identifying and quantifying these critical impurities.

Start Start: Sample Preparation HPLC HPLC Analysis Start->HPLC Data Data Collection HPLC->Data Compare Compare Retention Times Data->Compare Identify Identify Impurities Compare->Identify Quantify Quantify Impurities Identify->Quantify

Solutions and Stabilization Strategies

While the search results provide limited direct information on formulation stabilizers, one key strategy and an important caution are noted.

  • Combined Formulation Benefit: this compound is often formulated with Lidocaine Hydrochloride in topical preparations for hemorrhoidal treatment [1] [4] [3]. The analytical methods are designed for this combination, suggesting it is a stable and common pharmaceutical approach.
  • Important Safety Note: One source indicates that this compound is associated with a relatively high frequency of adverse effects, particularly skin reactions (up to 7.2%), and states that "It has currently been abandoned" [3]. This is a critical piece of information for your risk assessment and literature review.

Current Information Limitations

Please be aware that the information available has some constraints:

  • The most detailed analytical data is from a 2012 publication, which may not reflect the very latest techniques [1] [2].
  • Specific details on stabilizing agents, the effects of pH, temperature, and light, and comprehensive accelerated stability study protocols are not covered in the found literature.

References

Method robustness testing for tribenoside assays

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Robustness Testing

Robustness testing determines a method's reliability by examining its capacity to remain unaffected by small, deliberate variations in method parameters [1]. The general approach involves:

  • Identify Key Parameters: Select variables that might influence the method's results. For a chromatographic assay like HPLC, this typically includes pH of the mobile phase, mobile phase composition, column temperature, flow rate, and detection wavelength [1].
  • Utilize Experimental Design: Use structured experimental designs, such as Plackett-Burman or fractional factorial designs, to efficiently test multiple parameters with a minimal number of experiments [1].
  • Define Measured Responses: The impact of parameter variations is assessed by monitoring critical System Suitability Test (SST) parameters such as resolution, tailing factor, and peak area [1].

The table below outlines typical factors and responses for an HPLC robustness test, which can be adapted for a tribenoside assay.

Category Factor Variation Level (-) Variation Level (+) Key Response Metrics
Chromatographic Conditions Mobile Phase pH -0.1 units +0.1 units Resolution (Rs), Tailing Factor (T), Theoretical Plates (N)
Organic Solvent % (v/v) -2% +2% Retention Time (tR), Peak Area, Signal-to-Noise Ratio
Column Temperature (°C) -2°C +2°C Retention Time (tR)
Flow Rate (mL/min) -0.1 mL/min +0.1 mL/min Retention Time (tR), Pressure
Instrumental Settings Detection Wavelength (nm) -2 nm +2 nm Peak Area, Signal-to-Noise Ratio
Injection Volume (µL) -10% +10% Peak Area, Linearity

Troubleshooting Common HPLC Issues

While specific data on this compound is unavailable, these are common HPLC issues and general investigative steps.

  • Poor Peak Shape (Tailing or Fronting)

    • Possible Cause: Column degradation, inappropriate mobile phase pH, or silanol interactions.
    • Troubleshooting Steps:
      • Confirm column performance with a test mixture.
      • Adjust the pH of the mobile phase buffer.
      • Use a column specifically designed to reduce silanol activity.
  • Low Recovery or Signal

    • Possible Cause: Sample degradation, adsorption to vials/filters, or sub-optimal detection wavelength.
    • Troubleshooting Steps:
      • Check sample stability under various conditions (e.g., temperature, light).
      • Test different vial materials (e.g., polypropylene vs. glass).
      • Verify the accuracy of the detection wavelength and the purity of the this compound reference standard.
  • Retention Time Drift

    • Possible Cause: Inadequate column temperature control, mobile phase evaporation, or pump malfunction.
    • Troubleshooting Steps:
      • Ensure the column oven is functioning correctly and set to a stable temperature.
      • Prepare fresh mobile phase daily and keep it tightly sealed.
      • Perform a pump calibration check.

Experimental Workflow for Robustness Testing

The following diagram illustrates the logical workflow for planning and executing a robustness test. This standard procedure can be followed in the absence of a this compound-specific protocol.

Start Start Robustness Test P1 Identify Critical Method Parameters (HPLC Conditions) Start->P1 P2 Define Low/High Variation Levels P1->P2 P3 Select Experimental Design (e.g., Fractional Factorial) P2->P3 P4 Execute Experiments in Randomized Order P3->P4 P5 Analyze Data: Evaluate Impact on System Suitability P4->P5 P6 Document & Establish Method Control Limits P5->P6 End Robust Method Verified P6->End

References

Known Tribenoside Degradation Products & Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Abbreviation Status / Origin Key Analytical Consideration
Benzaldehyde [1] BA Degradation Product / Impurity Monitor for formation during stability studies.
Dibenzyl Ether [1] DBE Degradation Product / Impurity Monitor for formation during stability studies.
Tribenoside Impurity A [1] TRA Related Compound / Impurity Specify "this compound Impurity A" as a known compound.
2,6-Dimethylaniline [1] DMA Impurity from Lidocaine HCl Critical to monitor in combination products with lidocaine.
2-Chloro-2',6'-acetoxylidide [1] CAX Impurity from Lidocaine HCl Critical to monitor in combination products with lidocaine.

Validated HPLC Method for Analysis

The core method for simultaneously analyzing this compound, lidocaine, and their impurities is based on a reversed-phase HPLC technique with gradient elution [1]. Here is a detailed protocol:

  • Objective: Simultaneous quantification of this compound (TR) and lidocaine hydrochloride (LH) along with their related compounds in pharmaceutical preparations [1].
  • Chromatographic Conditions:
    • Column: C18 column (e.g., 150-250 mm x 4.0-4.6 mm, 5 µm). The method is robust across different C18 columns from various manufacturers [1].
    • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in a gradient elution mode [1].
    • Detection: UV detection. The specific wavelength is not stated in the available source, but methods for lidocaine often use 230 nm or 260 nm as a reference [2] [3].
    • Flow Rate: ~1 mL/min (typical for such methods).
    • Injection Volume: 20 µL [1].
    • Sample Preparation: The analytes are extracted from the pharmaceutical preparation (e.g., cream) using ethanol via a liquid-liquid extraction (LLE) procedure [1].
  • Method Validation: The procedure has been validated as per ICH guidelines, confirming its sensitivity, precision (RSD < 2%), and accuracy (recoveries between 98-102%) [1].

The workflow for this analytical method can be visualized as follows:

Start Start Method Prep Prepare Mobile Phase: - 0.1% Orthophosphoric Acid - Acetonitrile (Gradient Elution) Start->Prep Column Set Up C18 Column Prep->Column Sample Prepare Sample: Liquid-Liquid Extraction with Ethanol Column->Sample Inject Inject Sample Sample->Inject Detect UV Detection Inject->Detect Analyze Analyze Peaks: This compound, Lidocaine, and Impurities Detect->Analyze End End Analysis Analyze->End

Troubleshooting Guide & FAQs

Q1: The peaks for this compound and its impurities are poorly resolved. What should I do?

  • Verify Mobile Phase: Ensure the gradient elution program is precisely followed and the mobile phase is freshly prepared and properly degassed [1].
  • Check Column Performance: Confirm that the C18 column is performing within specifications. The method is known to work on various C18 stationary phases, but column aging can affect resolution [1] [4].
  • Consider QSRR: The original method development used a Quantitative Structure-Retention Relationship (QSRR) approach to select suitable C18 columns. If your column is not providing separation, consulting column selectivity databases based on QSRR can help find a suitable alternative [1] [4].

Q2: What are the critical stability-indicating aspects of this method? This method is stability-indicating because it can successfully separate this compound and lidocaine from their forced degradation products [1]. The known impurities to monitor are Benzaldehyde (BA), Dibenzyl Ether (DBE), and This compound Impurity A (TRA) for this compound, and 2,6-Dimethylaniline (DMA) and 2-Chloro-2',6'-acetoxylidide (CAX) for lidocaine HCl [1].

Q3: How should I handle and store this compound samples to prevent degradation? While specific storage conditions for the pure analyte are not detailed in the search results, the formation of degradation products during analysis implies that this compound may be susceptible to breakdown. It is a general good practice to store chemical standards as recommended by the supplier, away from light and moisture, and prepare solutions fresh or verify stability under storage conditions.

Key Takeaways for Researchers

  • The primary analytical technique for studying this compound degradation is Reversed-Phase HPLC with UV detection [1]
  • Focus your impurity screening on benzaldehyde and dibenzyl ether as key degradation products [1]
  • For combination products with lidocaine, you must also monitor lidocaine-specific impurities like 2,6-dimethylaniline using the same method [1]
  • The published method is robust across different C18 columns, but performance verification is essential [1] [4]

References

Frequently Asked Questions: QSRR for Tribenoside HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the main advantages of using a QSRR approach for developing an HPLC method for Tribenoside? The QSRR (Quantitative Structure-Retention Relationship) approach provides a systematic, computer-assisted strategy for HPLC method development. Its main advantages include [1] [2]:

  • Efficient Column Selection: It helps you select a suitable chromatographic column with predictable selectivity, reducing reliance on trial-and-error. This is crucial when the column specified in a pharmacopeia method is unavailable [1].
  • Mechanistic Insight: It aids in understanding the molecular mechanism of separation by identifying which structural features of analytes govern their retention [3] [2].
  • Reduced Time and Cost: By predicting retention behavior, it minimizes the number of experimental runs needed for method development and optimization, saving both time and resources [4] [5].

Q2: What were the critical chromatographic conditions for the simultaneous analysis of this compound and Lidocaine Hydrochloride? A successfully developed and validated method for simultaneously analyzing this compound (TR) and Lidocaine Hydrochloride (LH) along with their impurities used the following conditions [1] [4] [6]:

  • Stationary Phase: A C18 column.
  • Mobile Phase: A gradient elution with a mixture of acetonitrile and 0.1% orthophosphoric acid.
  • Extraction: A liquid-liquid extraction (LLE) procedure with ethanol for sample preparation.
  • Detection: UV detection was used.

Q3: What specific impurities were targeted in the QSRR-supported HPLC method for this compound and Lidocaine? The method was designed to separate and quantify the main compounds alongside their known related substances. The impurities, as per European and British Pharmacopoeia, are [1] [4]:

  • For Lidocaine Hydrochloride (LH): 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylidide (CAX).
  • For This compound (TR): Benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA).

Q4: What validation parameters were demonstrated for this HPLC method? The method was validated according to ICH guidelines and showed the following performance characteristics [1] [4] [6]:

Table 1: Key Validation Parameters of the HPLC Method

Parameter Result for Lidocaine HCl (LH) Result for this compound (TR) Result for Impurities
Limit of Detection (LOD) 4.36 μg mL⁻¹ 7.60 μg mL⁻¹ < 0.11 μg mL⁻¹
Limit of Quantification (LOQ) 13.21 μg mL⁻¹ 23.04 μg mL⁻¹ < 0.33 μg mL⁻¹
Intra- & Inter-day Precision < 1.97% (RSD) < 1.97% (RSD) -
Accuracy (Recovery) 98.17% - 101.94% 98.17% - 101.94% -
Linearity r > 0.9997 r > 0.9997 -

Experimental Protocol: QSRR-Supported Method Development Workflow

The following diagram outlines the general workflow for developing an HPLC method using the QSRR approach, synthesized from the retrieved sources [1] [5] [2].

Start Define Analytical Goal Step1 1. Gather Dataset - Collect/Mine Retention Times - Calculate Molecular Descriptors (Software: AlvaDesc, Dragon, PaDEL) Start->Step1 Step2 2. Feature Selection - Filter, Wrapper, or Embedded Methods - Reduce Descriptor Number Step1->Step2 Step3 3. Model Building - Apply ML Algorithms (MLR, SVR, RF, GBR) Step2->Step3 Step4 4. Model Validation - Internal & External Validation - Define Applicability Domain (AD) Step3->Step4 Step5 5. Prediction & Selection - Predict Retention on New Columns - Select Optimal Stationary Phase Step4->Step5 Step6 6. Experimental Verification - Perform HPLC Analysis - Compare with Model Predictions Step5->Step6 End Robust HPLC Method Established Step6->End

Detailed Methodological Steps:

  • Dataset Generation and Molecular Descriptor Calculation:

    • Retention Data: Run a set of model compounds (or your target analytes like this compound and Lidocaine) on several different RP-LC columns under your initial chromatographic conditions to obtain their retention times (tR) or retention factors (log k_w) [1] [7].
    • Descriptor Calculation: Input the molecular structures (e.g., as SMILES strings) into specialized software such as AlvaDesc, Dragon, or the open-source PaDEL-Descriptor to calculate thousands of molecular descriptors. These are numerical representations of the molecules' physicochemical properties [2].
  • Feature Selection:

    • The large number of descriptors makes models prone to overfitting. Use feature selection methods to identify the most relevant descriptors. Common strategies include [5]:
      • Filter Methods: Selecting features based on their correlation with the retention parameter.
      • Wrapper Methods (e.g., RFE): Using the prediction model itself to find the best feature subset.
      • Embedded Methods: Utilizing algorithms like Random Forest (RF) that have built-in feature importance measures.
  • Model Building with Machine Learning:

    • Split your dataset into training and test sets.
    • Use various machine learning algorithms to build a model that correlates the selected molecular descriptors with the retention parameter. Commonly used algorithms include [5]:
      • Multiple Linear Regression (MLR)
      • Support Vector Regression (SVR)
      • Random Forest (RF)
      • Gradient Boosted Regression (GBR)
  • Model Validation:

    • Critically assess the model's predictive performance using cross-validation and an external test set. Key metrics include the Root Mean Square Error (RMSE) and the coefficient of determination (R²) [5] [2].
    • Define the Applicability Domain (AD) of the model to understand for which new compounds its predictions are reliable [5].
  • Application and Column Selection:

    • Use the validated QSRR model to predict the retention behavior of your analytes on a wide range of LC columns for which you have their QSRR characteristics. This allows you to theoretically identify columns that should provide good separation before running any experiments [1] [7].
    • Chemometric techniques like Factor Analysis (FA) or Hierarchical Clustering (HCA) can then group columns with similar selectivity, giving you several equivalent options [1] [7].

Troubleshooting Guide

Table 2: Common QSRR and HPLC Method Issues and Solutions

Problem Area Potential Issue Suggested Solution
Model Performance Poor prediction accuracy on new compounds. Check if the new compound falls within the model's Applicability Domain (AD). The initial training set may lack sufficient chemical diversity [5].
Column Selectivity The selected column does not provide the expected separation in practice. Verify that the QSRR model used descriptors relevant to the retention mechanism (e.g., hydrophobic and polar interaction descriptors). Use column classification studies to find a true alternative [1] [7].
Method Transfer Need to find an equivalent column when the original is discontinued. Use the QSRR model to screen other columns. Columns clustering together in Factor Analysis (e.g., based on QSRR parameters) are likely to provide comparable separation [1].
Retention Mechanism Need to understand what drives the separation of this compound and its impurities. Build a QSRR model and interpret the most important molecular descriptors. This can reveal if hydrophobicity (clog P), dipole moments, or surface area are the key factors [2].

Key Takeaways for Practitioners

  • A Practical Tool: The QSRR approach is not just theoretical; it has been successfully applied to real-world pharmaceutical analysis problems, such as the method for this compound and Lidocaine Hydrochloride [1].
  • Embrace Modern ML: Moving beyond traditional Multiple Linear Regression (MLR) to algorithms like Random Forest or Support Vector Regression can handle complex, non-linear relationships and improve prediction accuracy [5].
  • Validation is Crucial: Always rigorously validate your QSRR model and define its Applicability Domain to ensure reliable predictions and a robust final HPLC method [5] [2].

References

Tribenoside lidocaine combination clinical evidence review

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Performance Comparison

The table below summarizes key clinical outcomes of tribenoside + lidocaine (marketed as Procto-Glyvenol) from multiple studies, comparing it to common alternatives like steroids and its individual components.

Comparison Key Clinical Outcomes Onset of Action & Duration Study Details
vs. Steroid-Containing Preparations Effective relief of both subjective (pain, itching) and objective (prolapse, bleeding) symptoms; comparable or superior to steroids in some studies [1] [2]. Rapid onset; significant symptom relief reported within 3-5 days of treatment [2]. Evaluated in six clinical studies against steroids like hydrocortisone, prednisolone, and fluocortolone [1] [3] [2].
vs. Its Individual Components The combination therapy was more effective than preparations containing only this compound or only lidocaine [1] [3]. Fast onset of symptom relief from 10 minutes after administration, lasting up to 10–12 hours [4] [2]. Five studies compared the combination against its single components [1] [3].
Use in Special Populations (Postpartum & Pregnant Women) Safe and effective; significantly improved both subjective and objective symptoms of hemorrhoids [4] [2]. Specifically evaluated in two clinical studies in women with hemorrhoids due to pregnancy or delivery [1] [3]. Safe after the first trimester [4] [2].

Mechanism of Action and Supporting Preclinical Evidence

The efficacy of the this compound and lidocaine combination stems from the complementary actions of its two components.

  • Lidocaine: A local anesthetic that provides rapid symptomatic relief by blocking nerve signals, thereby alleviating pain, itching, and burning [5] [2].
  • This compound: An anti-inflammatory agent that addresses the underlying pathology. Evidence indicates it:
    • Reduces inflammation and improves local microcirculation and vascular tone [6] [2].
    • Promotes wound healing by stimulating fibroblast migration and protecting against reactive oxygen species, which accelerates re-epithelialization [6].
    • Helps restore the basement membrane and exhibits venotropic properties (beneficial effects on veins) [5] [2].

The following diagram illustrates the multi-targeted mechanism of action of the this compound and lidocaine combination in treating hemorrhoids.

G Combination This compound + Lidocaine Combination This compound This compound Combination->this compound Lidocaine Lidocaine Combination->Lidocaine AntiInflammatory Anti-inflammatory Action This compound->AntiInflammatory WoundHealing Promotes Wound Healing This compound->WoundHealing Vascular Improves Vascular Tone & Microcirculation This compound->Vascular Antioxidant Antioxidant Activity This compound->Antioxidant SymptomRelief Rapid Symptom Relief (Pain, Itching, Burning) Lidocaine->SymptomRelief LocalAnesthetic Local Anesthetic (Nerve Signal Blockade) Lidocaine->LocalAnesthetic Outcome Outcome: Comprehensive Relief of Subjective & Objective Symptoms AntiInflammatory->Outcome WoundHealing->Outcome Vascular->Outcome Antioxidant->Outcome SymptomRelief->Outcome LocalAnesthetic->SymptomRelief

Analytical Method for Simultaneous Quantification

For drug development professionals, a high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of lidocaine hydrochloride (LH) and this compound (TR) along with their impurities in pharmaceutical preparations [5] [7].

The table below outlines the core parameters of this analytical method.

Parameter Description
Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution [5] [7].
Column C18 column [5] [7].
Mobile Phase Gradient mixture of acetonitrile and 0.1% orthophosphoric acid [5] [7].
Sample Prep Liquid-liquid extraction (LLE) procedure with ethanol [5] [7].
Validation Method validated per ICH guidelines. Shows high precision (RSD < 1.97%) and accuracy (98.17-101.94%) for all analytes [5] [7].

Summary for Research and Development

The body of clinical evidence supports this compound + lidocaine as a fast, effective, and safe first-line treatment for low-grade hemorrhoids [4] [1] [3]. Its value in drug development lies in:

  • Dual and complementary mechanism targeting both symptoms and underlying pathology.
  • Strong efficacy profile versus active comparators like steroids.
  • Favorable safety, enabling use in sensitive populations like pregnant women (after the first trimester) and postpartum women [4] [2].
  • Robust and validated analytical methods for quality control.

References

Comparative efficacy tribenoside lidocaine versus single components

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Tribenoside + Lidocaine vs. Single Components

Comparison Key Efficacy Findings Clinical Implications
This compound + Lidocaine vs. Lidocaine alone [1] [2] Combination therapy significantly superior to lidocaine alone [2]. Lidocaine alone provides only temporary pain relief; the combination adds anti-inflammatory and venotonic actions for comprehensive treatment [1].
This compound + Lidocaine vs. This compound alone [1] [2] Similar clinical efficacy for overall symptom resolution [2]. Combination provides faster relief of subjective symptoms like pain and itching [1] [2]. Achieves the therapeutic benefits of this compound with a significantly faster onset of action for pain relief, enhancing patient comfort [3].

Experimental Evidence and Methodologies

The comparative efficacy is supported by several clinical studies. The core methodology involves randomized, controlled trials comparing the combination against its single components.

Overview of Clinical Trials

A 2016 review analyzed multiple clinical studies, including five that directly compared the this compound-lidocaine combination with each of its single components [1]. The design of these pivotal studies can be summarized as follows:

G start Patient Population: Patients with symptomatic low-grade hemorrhoids comp1 Comparison 1: This compound + Lidocaine vs. Lidocaine alone (3 studies) start->comp1 comp2 Comparison 2: This compound + Lidocaine vs. This compound alone (2 studies) start->comp2 outcomes Primary Outcomes: - Overall symptom score - Speed of subjective symptom relief (pain, itching) - Healing of objective symptoms (bleeding, edema) comp1->outcomes comp2->outcomes

Mechanisms of Action

The superior efficacy of the combination stems from the complementary pharmacological profiles of its two active ingredients, which target different aspects of hemorrhoidal disease.

G combo This compound + Lidocaine Combination action1 Lidocaine (Local Anesthetic) combo->action1 action2 This compound (Anti-inflammatory/Venotonic) combo->action2 mech1 Mechanism: Blocks sodium channels on neuronal membranes action1->mech1 mech2 Mechanism: Inhibits histamine release and improves venous tone action2->mech2 effect1 Effect: Rapid onset of local analgesia (within minutes) mech1->effect1 effect2 Effect: Reduces inflammation, edema, and bleeding; promotes tissue healing mech2->effect2

  • Lidocaine's Role: As a local anesthetic, lidocaine provides rapid symptomatic relief. It acts by blocking voltage-gated sodium channels on the internal surface of nerve cell membranes, preventing depolarization and signal conduction [4]. This results in fast-onset numbing of the affected area, alleviating pain and discomfort.
  • This compound's Role: this compound contributes anti-inflammatory, anti-edematous, and venotonic properties [3] [2]. Evidence suggests it works by inhibiting chemically-induced histamine release and improving the tone and elasticity of blood vessels in the rectal area [2]. This addresses the underlying vascular pathology and inflammation in hemorrhoids.
Safety and Tolerability Profile

The combination of this compound and lidocaine has been well-tolerated in clinical studies [2]. Its safety profile is particularly relevant for specific populations:

  • Compared to Corticosteroids: The combination showed similar clinical efficacy to steroid-based preparations but avoids the potential side-effects associated with prolonged steroid use, such as skin atrophy [3] [2].
  • Use in Pregnancy: Clinical evidence supports the safe use of this compound + lidocaine in postpartum women and in pregnant women after the first trimester [3] [5].

Key Takeaways for Research and Development

  • Synergistic Effect: The combination is more than the sum of its parts; it merges rapid symptomatic control with targeted pathological treatment.
  • Robust Evidence Base: Efficacy is supported by multiple head-to-head clinical trials against both single components and active comparators like corticosteroids [1] [2].
  • Favorable Risk-Benefit Profile: The combination offers a compelling alternative to corticosteroids, especially where long-term use is considered or in sensitive patient populations like pregnant women [3].

References

Experimental Data on Tribenoside's Effect on Laminins

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a 2010 comparative study that investigated the influence of Tribenoside on HaCaT cells [1] [2] [3].

Experimental Aspect Findings in this compound-treated HaCaT Cells
Laminin Chains Expressed Cells constitutively expressed α3, α5, β1, β3, γ1, and γ2 chains. This compound did not induce new chains [1].
Effect on Laminin α5 Chain Four-fold increase in mRNA expression compared to control cells (measured by real-time PCR) [1] [2].
Effect on Other Laminin Chains No significant effect on the expression levels of α3, β1, β3, γ1, and γ2 chains [1].
Effect on Laminin Deposition Accelerated the focal deposition of Laminin-332 (composed of α3, β3, and γ2 chains), as shown by immunocytochemistry [1].
Proposed Mechanism Interacts with epidermal cells to regulate laminin expression and localization, aiding in the reconstruction of the basement membrane during wound healing [1] [3].

Detailed Experimental Protocols

Here are the key methodologies used in the cited study to generate the data above [1]:

  • Cell Culture: Human epidermal HaCaT keratinocytes were cultured in growth media supplemented with this compound [1].
  • Gene Expression Analysis:
    • RT-PCR: Used primers specific for various laminin chains (α3, α5, β1, β3, γ1, γ2) to identify which were constitutively expressed [1].
    • Real-time PCR: Employed to quantify and compare the expression levels of the laminin chains between this compound-treated and control cells [1].
  • Protein Deposition Analysis:
    • Immunocytochemistry: Used to visualize and assess the deposition and localization of the Laminin-332 protein within the cells [1].

Proposed Mechanism of Action

The study suggests a mechanism by which this compound aids in wound healing, visualized in the following diagram.

G This compound This compound HaCaT_Cell HaCaT Keratinocyte This compound->HaCaT_Cell Laminin_Alpha5_Expression ↑ Expression of Laminin α5 chain HaCaT_Cell->Laminin_Alpha5_Expression Laminin332_Deposition ↑ Focal Deposition of Laminin-332 HaCaT_Cell->Laminin332_Deposition BM_Reconstruction Reconstruction of Basement Membrane (BM) Laminin_Alpha5_Expression->BM_Reconstruction Laminin332_Deposition->BM_Reconstruction Wound_Healing Promotion of Wound Healing BM_Reconstruction->Wound_Healing

Research Context and Limitations

When interpreting these findings for a comparison guide, it's important to consider the research context. The available data comes from a single in vitro study on HaCaT cells [1]. A comprehensive comparison with other alternatives would require data from additional studies that directly compare this compound against other compounds in similar experimental models, which was not found in the current search results.

References

Tribenoside wound healing mechanism evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action in Wound Healing

Tribenoside promotes wound healing through several interconnected pharmacological activities, as detailed in the table below.

Mechanism of Action Experimental Evidence Key Findings
Anti-inflammatory & Microcirculatory Improvement Clinical studies in hemorrhoid patients [1] Reduces inflammation and improves vascular tone in hemorrhoidal tissues.
Basement Membrane Reconstruction In vitro study on human keratinocytes (HaCaT cells) [2] Upregulated laminin α5 chain expression 4-fold and accelerated focal deposition of laminin-332.
Fibroblast Migration & Re-epithelialization In vitro on human dermal fibroblasts; In vivo rat excisional wound model [3] Increased fibroblast migration rate and promoted re-epithelialization in wounds.
Antioxidant Activity In vitro assay on human dermal fibroblasts [3] Identified novel antioxidant activity, protecting cells from reactive oxygen species (ROS).

Comparative Efficacy and Clinical Data

When compared to other common treatments, the combination of this compound and Lidocaine (marketed as Procto-Glyvenol) demonstrates a favorable efficacy and safety profile.

Treatment Key Efficacy Findings Safety Profile

| This compound + Lidocaine | • Significantly superior to lidocaine alone in relieving symptoms [1] • Provides faster symptomatic relief than corticosteroids, with a similar overall clinical efficacy [1] • Promotes long-lasting healing effects [1] | Well-tolerated; avoids steroid-related side effects, making it suitable for long-term use [1]. | | Corticosteroids | Effective for symptom relief, but does not address the underlying healing process [1]. | Risk of side effects with long-term use, such as skin thinning [1]. | | Other Advanced Treatments | • Polidocanol foam: High patient satisfaction in sclerotherapy [4]. • PRP & Ozone Therapy: Accelerates epithelisation and reduces pain in surgical wounds [5]. | Polidocanol carries a potential, though rare, risk of anaphylactic shock [4]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

  • 1. Laminin Expression Study (HaCaT Cells) [2]

    • Cell Line: Human epidermal keratinocytes (HaCaT).
    • Treatment: Cells were cultured in growth media supplemented with this compound.
    • Gene Expression Analysis:
      • RT-PCR & Real-time PCR: Used to quantify the expression of laminin chains (α3, α5, β1, β3, γ1, γ2). Specific primers for each chain were employed.
    • Protein Localization Analysis:
      • Immunocytochemistry: Treated cells were stained with antibodies against laminin-332 to visualize its deposition.
  • 2. Wound Healing Assays (Fibroblasts & In Vivo Model) [3]

    • In Vitro Cell Migration:
      • Cell Type: Human dermal fibroblasts.
      • Method: A standardized scratch (wound) assay was likely used to create a cell-free gap. The migration rate of fibroblasts into the gap was measured after this compound treatment.
    • In Vivo Wound Healing:
      • Model: Full-thickness excisional wound model in rats.
      • Treatment: Application of Procto-Glyvenol (this compound + Lidocaine).
      • Primary Outcome: The degree of re-epithelialization was assessed histologically.
    • Antioxidant Assay:
      • Method: The production of Reactive Oxygen Species (ROS) in fibroblasts was measured after induction of oxidative stress, with and without this compound treatment.

Visualizing the Mechanisms and Workflows

The following diagrams, created using DOT language, summarize the mechanistic pathways and experimental workflows.

G cluster_mechanisms Molecular & Cellular Mechanisms cluster_outcomes Clinical Wound Healing Outcomes This compound This compound AntiInflammatory Anti-inflammatory Activity • Improved microcirculation • Reduced histamine release This compound->AntiInflammatory BMEffect Basement Membrane Reconstruction • ↑ Laminin α5 expression (4x) • ↑ Laminin-332 deposition This compound->BMEffect Fibroblast Fibroblast Migration & Re-epithelialization • Stimulates fibroblast movement • Promotes tissue repair in vivo This compound->Fibroblast Antioxidant Antioxidant Activity • Scavenges Reactive Oxygen Species (ROS) • Protects cells from oxidative damage This compound->Antioxidant FasterHealing Faster Symptom Relief (within 15 minutes) AntiInflammatory->FasterHealing CompleteHealing Promotes Complete Healing (within 10 days) BMEffect->CompleteHealing Fibroblast->CompleteHealing LongTermEffect Long-lasting Healing Effects Antioxidant->LongTermEffect CompleteHealing->LongTermEffect

G Start This compound Wound Healing Investigation InVitro In Vitro Models Start->InVitro InVivo In Vivo Model Start->InVivo HaCaT HaCaT Keratinocyte Cell Line InVitro->HaCaT FibroblastCell Dermal Fibroblast Cell Line InVitro->FibroblastCell PCR RT-PCR & Real-time PCR HaCaT->PCR Immuno Immunocytochemistry HaCaT->Immuno Result1 ↑ Laminin α5 & α3β3γ2 PCR->Result1 Immuno->Result1 Scratch Scratch/Migration Assay FibroblastCell->Scratch ROS ROS Detection Assay FibroblastCell->ROS Result2 ↑ Cell Migration ↑ Antioxidant Effect Scratch->Result2 ROS->Result2 RatModel Rat Excisional Wound Model InVivo->RatModel Treatment Apply Procto-Glyvenol RatModel->Treatment Histology Histological Analysis Treatment->Histology Result3 ↑ Re-epithelialization Histology->Result3

Conclusion

  • Anti-inflammatory and venotonic effects for rapid symptom relief.
  • Direct stimulation of key basement membrane proteins (laminins) for structural repair.
  • Enhancement of fibroblast migration and re-epithelialization for tissue regeneration.
  • Protection against oxidative stress to maintain a healthy wound environment.

The clinical combination of This compound 5% + Lidocaine 2% has a strong evidence base showing it is a rapid, effective, and safe first-line treatment, particularly for hemorrhoidal disease, with benefits over single-component and corticosteroid treatments [1].

References

Clinical Evidence for Tribenoside in Hemorrhoid Treatment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical findings from studies on the Tribenoside and Lidocaine combination (marketed as Procto-Glyvenol).

Study Focus / Comparator Key Efficacy Findings Patient Population / Context
vs. Steroid-based preparations (e.g., hydrocortisone, fluocortolone) [1] [2] Effective in relieving both subjective (pain, itching) and objective (bleeding, prolapse) symptoms; considered an alternative to corticosteroids [1]. Patients with grade I-II hemorrhoids [1].
vs. Its individual components (this compound alone or Lidocaine alone) [2] The combination treatment was found to be more effective than either component alone [2]. Patients with hemorrhoids [2].
Special Population: Pregnant Women (after first trimester) & Postpartum Women [1] Significantly improved subjective and objective symptoms; fast onset of relief (from 10 minutes) lasting up to 10-12 hours [1]. Pregnant (after first trimester) and postpartum women [1].
General Efficacy & Safety Overview [2] Supported as a fast, effective, and safe option for the local treatment of low-grade hemorrhoids [2]. Patients with hemorrhoids; evidence from multiple clinical studies [2].

Experimental Insights and Mechanisms of Action

Recent pre-clinical research provides deeper insight into how this compound may work at a cellular level.

  • Experimental Model: A 2023 pre-clinical study used human dermal fibroblasts in vitro and a full-thickness excisional wound model in rats in vivo [3].
  • Key Findings: this compound was found to [3]:
    • Stimulate Fibroblast Migration: It increased the rate at which fibroblasts (key cells in wound repair) moved into the wounded area.
    • Promote Re-epithelialization: It accelerated the regeneration of the outer layer of skin in the rat wound model.
    • Exhibit Antioxidant Activity: It protected cells against the toxic effects of reactive oxygen species (ROS), which is a novelly identified mechanism.

The following diagram illustrates the multi-target mechanism of action of this compound in wound healing based on these findings:

G This compound This compound Stimulates Cell Migration Stimulates Cell Migration This compound->Stimulates Cell Migration In Vitro Promotes Re-epithelialization Promotes Re-epithelialization This compound->Promotes Re-epithelialization In Vivo Reduces Oxidative Stress Reduces Oxidative Stress This compound->Reduces Oxidative Stress  Novel Mechanism Accelerated Wound Closure Accelerated Wound Closure Stimulates Cell Migration->Accelerated Wound Closure Promotes Re-epithelialization->Accelerated Wound Closure Protects Tissue & Cells Protects Tissue & Cells Reduces Oxidative Stress->Protects Tissue & Cells

Interpretation for Research and Development

For professionals in drug development, the existing data on this compound highlights several key points:

  • Established Clinical Profile: The collective evidence supports this compound + Lidocaine as a well-established and effective first-line treatment for mild to moderate (Grade I-II) hemorrhoidal disease [1] [2].
  • Favorable Safety in Vulnerable Groups: Its documented safety profile in pregnant (after the first trimester) and postpartum women is a significant clinical advantage [1].
  • Novel Mechanistic Pathways: The recent discovery of its antioxidant properties and direct effects on fibroblast migration and re-epithelialization provides a modern molecular rationale for its wound-healing effects and may inform the development of new therapeutic agents [3].

It is important to note that much of the foundational clinical evidence is from older studies. The 2023 pre-clinical study begins to address this gap with contemporary mechanistic data [3].

References

Summary of Clinical Evidence for Tribenoside + Lidocaine

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Patient Group Reported Efficacy Outcomes Safety & Tolerability Citation(s)
General Population (Multiple studies vs. steroids or single components) Effective relief of pain, itching, and bleeding; improved objective signs (prolapse, edema) [1] [2]. Well-tolerated; offers a non-corticosteroid alternative [3] [1]. [1] [2]
Women (including pregnancy & postpartum) Significant improvement in subjective and objective symptoms; fast onset of relief (from 10 minutes) lasting up to 10-12 hours [3] [4]. Safely administered postpartum and after the first trimester of pregnancy [3] [4]. [3] [4]
Mechanism of Action (Preclinical data) Tribenoside: Anti-inflammatory, venotropic (improves vein tone/function), promotes wound healing [5]. Preclinical profile suggests it lacks typical side effects of corticosteroids or non-steroidal anti-inflammatory drugs [5]. [5]
Lidocaine: Rapid local anesthetic effect provides quick symptomatic relief [3]. Not applicable. [3]

Experimental Protocols in cited Research

The clinical evidence for this compound + lidocaine is based on several study designs that compare its performance against other treatments.

  • Comparison against single components: Five studies compared the combination directly with its individual components (this compound-only or lidocaine-only preparations). These demonstrated that the combination treatment provided superior comprehensive symptom relief [1] [2].
  • Comparison against steroids: Six studies compared this compound + lidocaine with topical steroid-containing preparations (e.g., hydrocortisone, prednisolone). The combination showed comparable efficacy, providing a valuable non-steroidal option for treatment [3] [1] [2].
  • Studies in specific populations: Two studies focused specifically on women, particularly during pregnancy (after the first trimester) and the postpartum period, confirming its efficacy and safety in these groups [3] [1] [2].

Mechanism of Action and Signaling Pathways

The therapeutic effect of the this compound and lidocaine combination arises from a multi-targeted mechanism of action, which you can visualize in the following diagram.

G This compound + Lidocaine This compound + Lidocaine Lidocaine Lidocaine This compound + Lidocaine->Lidocaine This compound This compound This compound + Lidocaine->this compound Rapid Pain Relief Rapid Pain Relief Lidocaine->Rapid Pain Relief Blocks nerve signals Anti_inflammation Anti_inflammation This compound->Anti_inflammation Venotropic Venotropic This compound->Venotropic Wound_Healing Wound_Healing This compound->Wound_Healing Reduces swelling/irritation Reduces swelling/irritation Anti_inflammation->Reduces swelling/irritation Improves vein tone/function Improves vein tone/function Venotropic->Improves vein tone/function Promotes tissue repair Promotes tissue repair Wound_Healing->Promotes tissue repair

Preclinical data indicates this compound possesses a unique spectrum of pharmacological activities, including anti-inflammatory, venotropic (improving venous tone), wound-healing, and membrane-stabilizing properties, without affecting the prostaglandin-synthetase system [5]. Lidocaine provides complementary rapid local anesthetic action [3].

Considerations for Researchers

  • Long-Term Data Gap: The existing clinical studies robustly support short to medium-term use, but dedicated long-term recurrence prevention studies were not highlighted in the available literature.
  • Predominant Formulation: The evidence almost exclusively pertains to the topical combination of this compound with lidocaine. Data on this compound as a standalone systemic agent for long-term hemorrhoid management is limited.
  • Safety Profile: The combination is recognized for its safety, particularly in populations where corticosteroid use is a concern, such as pregnant women (after the first trimester) [3] [4]. Preclinical models suggest this compound lacks the undesirable effects of both glucocorticoids and non-steroidal anti-inflammatory drugs [5].

References

Tribenoside safety profile comparison other antihemorrhoidal agents

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Mechanism Comparison of Antihemorrhoidal Agents

Agent / Class Common Examples (Brand Names) Key Safety Considerations Proposed Mechanisms of Action
Tribenoside Procto-Glyvenol (combination with Lidocaine) Well-tolerated; formally evaluated safety in studies, including pregnant women (after first trimester) and postpartum populations [1] [2]. Anti-inflammatory, improves local microcirculation and vascular tone, promotes basement membrane healing, stimulates fibroblast migration, novel antioxidant activity [3] [1].
Local Anesthetics Lidocaine, Benzocaine, Pramoxine May cause slight burning or allergic reactions in rare cases; stop use if irritation worsens [4]. Temporary blockade of neuronal sodium channels, providing rapid local numbness to relieve pain and itching [4].
Corticosteroids Hydrocortisone, Fluocortolone Risk of systemic adsorption; may cause skin thinning or irritation with overuse; not recommended for long-term use without guidance [1] [4]. Potent anti-inflammatory and immunosuppressive effects by inhibiting multiple components of the inflammatory cascade.
Vasoconstrictors Phenylephrine Can sometimes cause skin stinging or a temporary increase in irritation [4]. Constricts blood vessels temporarily to reduce swelling (edema).
Astringents Witch Hazel, Zinc Oxide Generally gentle; may over-dry the skin if overused [4]. Forms a protective protein layer, coagulating proteins on the skin surface to soothe and protect irritated skin.
Botanical Preparations Medical Hemorrhoid Gel (MHG) One study reported no anorectal abnormalities or systemic toxicity in a rat model [5]. Multi-component effects; studied mechanisms include anti-inflammatory via suppression of the NLRP3 inflammasome and NF-κB pathway, and anti-pruritic via JAK2/STAT3 pathway inhibition [5] [6].

Supporting Experimental Data and Protocols

The safety profile of this compound is supported by specific preclinical and clinical research.

This compound Safety and Efficacy Data
  • Clinical Evidence: A comprehensive overview of clinical evidence concluded that the combination of this compound and lidocaine is a fast, effective, and safe option for the local treatment of low-grade hemorrhoids. Its efficacy and safety have been assessed in several well-conducted clinical studies, including direct comparisons with steroid-containing preparations [2].
  • Use in Sensitive Populations: The combination has been formally evaluated in pregnant women (after the first trimester) and postpartum women, demonstrating safe administration without adverse effects [1].
  • Preclinical Safety & Mechanism: A 2023 pre-clinical study provided mechanistic insights, showing that this compound is not cytotoxic and does not induce reactive oxygen species (ROS) production. Instead, it demonstrates novel antioxidant activity, which may contribute to its healing properties and favorable safety profile [3].
Experimental Protocols from Key Studies

The methodologies from pivotal studies help illustrate the evidence base.

  • In Vitro Proliferation & Migration Assay (this compound) [3]

    • Objective: To test the effect of this compound on human dermal fibroblast (HDF) migration and proliferation.
    • Methods: HDF cells were cultured and treated with this compound. Cell proliferation was assessed using a colorimetric assay (e.g., MTT) after 72 hours. Cell migration was evaluated using a classic "wound healing" assay, where a scratch is made in a confluent cell monolayer, and the rate of gap closure is measured after 24 and 48 hours with and without this compound.
    • Key Findings: this compound increased the migration rate of fibroblasts without affecting cell proliferation, explaining its role in promoting wound re-epithelialization.
  • In Vivo Wound Healing Model (this compound) [3]

    • Objective: To test the wound-healing properties of Procto-Glyvenol (this compound + lidocaine) in vivo.
    • Methods: A full-thickness excisional wound model in rats was used. Animals were treated topically with the this compound+lidocaine combination, and the wound healing process was evaluated by measuring the percentage of wound re-epithelialization over time.
    • Key Findings: The this compound+lidocaine combination improved the wound healing process by promoting re-epithelialization.
  • In Vivo Hemorrhoid Model (Botanical Gel) [5]

    • Objective: To evaluate the safety, efficacy, and mechanism of a Medical Hemorrhoid Gel (MHG).
    • Methods: A hemorrhoidal disease (HD) model was induced in rats via rectal application of croton oil preparation (COP). The animals were divided into groups (Control, COP, COP+MHG, COP+reference drug). Efficacy was assessed via anorectal coefficient, macroscopic severity scores, and histopathology (H&E staining). Safety was evaluated through acute toxicity tests.
    • Key Findings: MHG significantly reduced HD-related swelling and inflammation and, in acute toxicity tests, did not cause anorectal abnormalities or systemic toxicity.

Mechanism of Action and Signaling Pathways

The following diagrams summarize the molecular mechanisms of two antihemorrhoidal agents described in the research.

This compound's Multimodal Mechanism

The diagram below illustrates the multiple pathways through which this compound acts to alleviate hemorrhoidal symptoms and promote healing.

Tribenoside_Mechanism This compound's Multimodal Mechanism of Action cluster_primary Primary Therapeutic Effects cluster_cellular Cellular & Molecular Mechanisms This compound This compound AntiInflammatory Anti-inflammatory Effect This compound->AntiInflammatory Microcirculation Improved Microcirculation & Vascular Tone This compound->Microcirculation Healing Promoted Tissue Healing This compound->Healing Antioxidant Antioxidant Activity (Reduces ROS) AntiInflammatory->Antioxidant FibroblastMig Stimulates Fibroblast Migration Healing->FibroblastMig BM_Healing Promotes Basement Membrane Healing Healing->BM_Healing

Botanical Gel (MHG) Anti-inflammatory Pathway

This diagram outlines the mechanism by which a studied Botanical Hemorrhoid Gel (MHG) exerts its anti-inflammatory effects, as an example of an alternative agent's targeted pathway.

MHG_Mechanism Botanical Gel (MHG) Anti-inflammatory Pathway MHG MHG NFkB_Activation Inhibition of NF-κB Pathway MHG->NFkB_Activation NLRP3_Inhibition Suppression of NLRP3 Inflammasome Activation MHG->NLRP3_Inhibition NFkB_Activation->NLRP3_Inhibition Cytokine_Down Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-6) NLRP3_Inhibition->Cytokine_Down Cytokine_Up Upregulation of Anti-inflammatory Cytokine (IL-10) NLRP3_Inhibition->Cytokine_Up Therapeutic_Effect Reduced Inflammation & Tissue Damage Cytokine_Down->Therapeutic_Effect Cytokine_Up->Therapeutic_Effect

Summary for Professionals

For researchers and drug development professionals, the key takeaways are:

  • This compound offers a favorable and well-documented safety profile, especially for sensitive populations like pregnant women. Its mechanism is multimodal, targeting inflammation, vascular tone, and the cellular healing process, with recent evidence highlighting beneficial antioxidant and fibroblast-migrating properties [3] [1] [2].
  • Corticosteroids, while effective, carry a known risk of local and systemic side effects with prolonged use, making them less suitable for long-term management [1] [4].
  • Emerging Botanical Agents, like the MHG studied, show a promising safety profile in preclinical models and appear to work through well-defined modern molecular targets, such as the NF-κB and JAK2/STAT3 pathways [5] [6].

References

Evidence-based review tribenoside lidocaine combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Performance Data

The efficacy and safety of the tribenoside and lidocaine combination (marketed as Procto-Glyvenol) have been evaluated in several clinical studies, often compared against its individual components or steroid-based treatments [1] [2]. The table below summarizes the key outcomes from these clinical comparisons.

Comparison Number of Studies Key Findings and Outcomes
vs. Individual Components 5 studies total [1] [2] The combination therapy was more effective than preparations containing only this compound or only lidocaine [1] [2].
vs. Steroid-based Preparations 6 studies [1] [2] [3] Demonstrated comparable efficacy to steroid-containing preparations (e.g., hydrocortisone, prednisolone) in relieving hemorrhoidal symptoms [1] [2] [3].
Special Population: Pregnancy & Postpartum 2 studies [1] [3] Proven effective and safe for women with hemorrhoids as a consequence of pregnancy or delivery [1] [3]. Significant improvement in both subjective and objective symptoms [3].
Onset and Duration of Action Specific clinical studies [3] Fast onset: Symptom relief reported from 10 minutes after administration [3]. Long duration: Effects can last up to 10–12 hours [3].

Detailed Experimental Methodologies

The robustness of the evidence for this compound/lidocaine is supported by well-conducted clinical trials. The following outlines the general methodologies employed in these key studies.

  • Study Design and Comparators: The clinical evidence includes studies with direct comparator arms. These are typically controlled studies that pit the this compound/lidocaine combination against:
    • Semi-placebo preparations containing only one active ingredient (either this compound or lidocaine) to isolate the effect of the combination [1] [2].
    • Active controls, such as topical steroid-based preparations (e.g., hydrocortisone, fluocortolone), which are a common reference treatment for hemorrhoids [1] [2] [3].
  • Patient Population and Setting: The studies enrolled patients of either gender with symptomatic hemorrhoids [1]. Specific studies focused exclusively on women who were pregnant or in the postpartum period, assessing the therapy's efficacy and safety in this clinically relevant subgroup [1] [3]. The hemorrhoids treated were primarily low-grade (Grade I and II according to Goligher's classification) [3].
  • Outcome Measures: Studies evaluated both subjective symptoms (such as pain, itching, and discomfort) and objective signs (such as bleeding, edema, and prolapse) [3]. Tolerability and safety parameters were also monitored throughout the treatment period [1] [3].

Mechanism of Action and Formulations

The this compound/lidocaine combination is effective because it simultaneously targets different aspects of hemorrhoidal pathology through a dual mechanism of action.

G A This compound & Lidocaine Combination Therapy B This compound A->B C Lidocaine A->C D Anti-inflammatory Action B->D E Reduces Vascular Permeability B->E F Promotes Local Healing B->F G Local Anesthetic C->G H Blocks Nerve Signals C->H I Controls Objective Symptoms (e.g., Bleeding, Prolapse, Edema) D->I E->I F->I J Controls Subjective Symptoms (e.g., Pain, Discomfort) G->J H->J

The therapy is available in two primary formulations to suit patient preference and the specific nature of the hemorrhoids [3] [4]:

  • Rectal Cream: this compound 5% / Lidocaine 2% [3] [4]
  • Suppository: this compound 400 mg / Lidocaine 40 mg [3] [4]

Safety and Tolerability Profile

The clinical evidence indicates that the this compound/lidocaine combination has a good safety profile [1] [3].

  • General Population: The combination is well-tolerated, and its use is recommended as a safe option for low-grade hemorrhoids [1].
  • Special Populations: It is considered a particularly valuable option for pregnant women (after the first trimester) and postpartum women, where many other treatments might be contraindicated or require careful consideration [3]. Its non-steroidal nature avoids the risks associated with prolonged corticosteroid use, such as skin atrophy or potential systemic absorption [3].

Conclusion and Research Implications

For researchers and drug development professionals, the this compound/lidocaine combination serves as a strong benchmark for non-steroidal hemorrhoid therapy. The body of evidence supports its role as a fast-acting, effective, and safe first-line treatment for low-grade hemorrhoids [1] [3].

Key takeaways for your comparison guides:

  • Proven Dual Action: Its mechanism provides comprehensive symptom relief by targeting both inflammatory and pain pathways.
  • Robust Clinical Validation: Efficacy is backed by head-to-head studies against both its components and standard steroid therapies.
  • Favorable Safety: Its safety profile, especially in sensitive populations like pregnant women, is a significant differentiator.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

478.23553880 Da

Monoisotopic Mass

478.23553880 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7N0Y673NU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AX - Other agents for treatment of hemorrhoids and anal fissures for topical use
C05AX05 - Tribenoside
C - Cardiovascular system
C05 - Vasoprotectives
C05C - Capillary stabilizing agents
C05CX - Other capillary stabilizing agents
C05CX01 - Tribenoside

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

10310-32-4

Wikipedia

Tribenoside

Dates

Last modified: 08-15-2023
1: Kikkawa Y, Takaki S, Matsuda Y, Okabe K, Taniguchi M, Oomachi K, Samejima T, Katagiri F, Hozumi K, Nomizu M. The influence of Tribenoside on expression and deposition of epidermal laminins in HaCaT cells. Biol Pharm Bull. 2010;33(2):307-10. PubMed PMID: 20118558.
2: Lorenc Z, Gökçe Ö. Tribenoside and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence. Eur Rev Med Pharmacol Sci. 2016 Jun;20(12):2742-51. Review. PubMed PMID: 27383331.
3: Kalbhen DA, Felten K. Effects of tribenoside (Glyvenol) on experimental osteoarthrosis. Pharmacology. 1979;19(2):68-74. PubMed PMID: 583363.
4: Kalbhen DA, Scherbach E, Felten K. [Histology of the antiarthritic effect of tribenoside in experimental gonarthrosis]. Z Rheumatol. 1981 Mar-Apr;40(2):72-86. German. PubMed PMID: 6895141.
5: Sioufi A, Pommier F. Biotransformation of tribenoside into benzoic acid in man. Eur J Drug Metab Pharmacokinet. 1982;7(3):223-8. PubMed PMID: 6897385.
6: Kalbhen DA, Scherbach E, Felten K. Histological investigations of the antiarthrotic effect of tribenoside (Glyvenol) in experimental osteoarthrosis. J Rheumatol. 1983 Apr;10(2):267-81. PubMed PMID: 6345770.
7: Endo H, Kawada A, Yudate T, Aragane Y, Yamada H, Tezuka T. Drug eruption due to tribenoside. Contact Dermatitis. 1999 Oct;41(4):223. PubMed PMID: 10515105.
8: Plenis A, Konieczna L, Miękus N, Bączek T. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Chromatographia. 2013 Mar;76(5-6):255-265. Epub 2012 Nov 1. PubMed PMID: 23482886; PubMed Central PMCID: PMC3585984.
9: Kubicsek T, Kazy Z, Czeizel AE. Teratogenic potential of tribenoside, a drug for the treatment of haemorrhoids and varicose veins--a population-based case--control study. Reprod Toxicol. 2011 May;31(4):464-9. doi: 10.1016/j.reprotox.2010.12.001. Epub 2010 Dec 21. PubMed PMID: 21182931.
10: Inoue A, Tamagawa-Mineoka R, Katoh N, Kishimoto S. Allergic contact dermatitis caused by tribenoside. Contact Dermatitis. 2009 Jun;60(6):349-50. doi: 10.1111/j.1600-0536.2009.01544.x. PubMed PMID: 19489977.
11: Spinella G, Majorana M. [Tribenoside in the treatment of varicose disease of the lower limbs: controlled clinical study]. Clin Ter. 1982 Jun 30;101(6):587-601. Italian. PubMed PMID: 6751664.
12: Muschietti B. [Clinical double blind trial with natural diosmin, synthetic diosmin and tribenoside (author's transl)]. Schweiz Rundsch Med Prax. 1978 Sep 26;67(39):1449-52. French. PubMed PMID: 362404.
13: Wilhelmi G. Regeneration-promoting properties of tribenoside in Amblystoma mexicanum. Pharmacology. 1976;14(5):397-404. PubMed PMID: 1037626.
14: Majer H. Stabilization of rat erythrocytes against the haemolytic effect of glass particles by tribenoside. Agents Actions. 1975 May;5(2):161-3. PubMed PMID: 1174008.
15: Jaques R, Keberle H, Riesterer L, Schmid K. On the percutaneous absorption of tribenoside applied topically to the mouse ear. Experientia. 1969 Oct 15;25(10):1023-4. PubMed PMID: 4243405.
16: Jaques R. The pharmacological activity of tribenoside. Pharmacology. 1977;15(5):445-60. PubMed PMID: 578928.
17: Rüegg M, Jaques R. Tribenoside as an inhibitor of chemically induced histamine release. Experientia. 1974 Apr 15;30(4):399-401. PubMed PMID: 4135153.
18: Wilhelmi G. [Preventive effect of tribenoside in spontaneous arthrosis of the mouse]. Z Rheumatol. 1977 Mar-Apr;36(3-4):112-9. German. PubMed PMID: 577067.
19: Wilhelmi G, Faust R. Suitability of the C57 black mouse as an experimental animal for the study of skeletal changes due to ageing, with special reference to osteo-arthrosis and its response to tribenoside. Pharmacology. 1976;14(4):289-96. PubMed PMID: 947093.
20: Wilhelmi G. [Effect of orally administered tribenoside on wound healing in the normal rat skin]. Arzneimittelforschung. 1974 Jun;24(6):934-7. German. PubMed PMID: 4408053.

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